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2-(1H-1,2,4-triazol-1-yl)propan-1-amine Documentation Hub

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  • Product: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine
  • CAS: 876669-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals Foreword The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in the design of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][3] This guide focuses on a specific, yet under-documented, derivative: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine . While extensive experimental data for this particular isomer remains elusive in publicly accessible literature, this document aims to provide a comprehensive technical overview by leveraging data from its isomers and related analogs. By examining the structure-property relationships, we can infer and project the key chemical characteristics that are crucial for its application in research and drug development.

Molecular Structure and Isomeric Landscape

2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a small molecule featuring a 1,2,4-triazole ring linked at the N1 position to a propan-1-amine backbone, with the connection at the second carbon of the propyl chain. The presence of a chiral center at this carbon atom means the compound can exist as a racemic mixture of two enantiomers.

The positioning of the triazole and amine functionalities along the propane chain significantly influences the molecule's physicochemical properties. To better understand the specific characteristics of the title compound, it is instructive to compare it with its structural isomers for which more data is available.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Structure
2-(1H-1,2,4-triazol-1-yl)propan-1-amineNot widely cataloged; listed as available by some suppliers.C₅H₁₀N₄126.162-(1H-1,2,4-triazol-1-yl)propan-1-amine
1-(1H-1,2,4-triazol-1-yl)propan-2-amine883545-31-1C₅H₁₀N₄126.161-(1H-1,2,4-triazol-1-yl)propan-2-amine3-(1H-1,2,4-triazol-1-yl)propan-1-amine69807-82-5C₅H₁₀N₄126.163-(1H-1,2,4-triazol-1-yl)propan-1-amine

Note: The structure images are illustrative representations.

Physicochemical Properties: An Inferential Analysis

Acidity and Basicity (pKa)

The molecule possesses two primary sites for protonation/deprotonation: the basic primary amine and the amphoteric 1,2,4-triazole ring.

  • Amine Functionality: The primary amine group is expected to be the most basic site. For simple primary amines like propan-1-amine, the pKa of the conjugate acid is around 10.7. The presence of the electronegative triazole ring at the adjacent carbon will likely decrease the basicity of the amine slightly due to an inductive electron-withdrawing effect.

  • 1,2,4-Triazole Ring: The parent 1H-1,2,4-triazole is weakly basic, with the pKa of its conjugate acid being 2.45.[4] It is also a very weak acid, with a pKa of 10.26 for the N-H proton.[4] In 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, the triazole ring's basicity is expected to be in a similar range.

Predicted pKa Values:

  • pKa (Conjugate acid of the amine): ~ 9.5 - 10.5

  • pKa (Conjugate acid of the triazole): ~ 2.0 - 3.0

The primary amine will be the dominant basic center under physiological conditions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • The parent 1H-1,2,4-triazole is hydrophilic, with a logP of -0.58.[5]

  • The propyl chain contributes to lipophilicity.

  • The primary amine group is polar and contributes to hydrophilicity.

The computed XLogP3 value for the isomeric 3-(1H-1,2,4-triazol-1-yl)propan-1-amine is -0.6.[6] Given the similar composition, the logP of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is expected to be in a comparable range, indicating that the compound is likely to be hydrophilic.

Predicted logP: ~ -0.5 to -0.8

Solubility

Based on its predicted low logP and the presence of hydrogen bond donors (amine N-H) and acceptors (triazole and amine nitrogens), 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is expected to be highly soluble in water and other polar protic solvents like ethanol and methanol. The parent 1H-1,2,4-triazole is very soluble in water.[4][5] The formation of hydrochloride or other salts would further enhance its aqueous solubility.

Other Physical Properties

While experimental data is unavailable, some general predictions can be made:

  • Appearance: Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.

  • Boiling Point: Expected to be relatively high due to hydrogen bonding capabilities. For comparison, the boiling point of 1H-1,2,4-triazole is 260 °C (with decomposition).[4][5]

  • Melting Point: If solid, it is expected to have a relatively low melting point.

Synthesis and Reactivity

Proposed Synthetic Pathways

While a specific synthesis for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is not detailed in the available literature, a plausible retrosynthetic analysis suggests a few viable routes based on established methods for synthesizing N-substituted 1,2,4-triazoles.[7]

Synthetic Pathway cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Direct Alkylation Target 2-(1H-1,2,4-triazol-1-yl)propan-1-amine Intermediate1 N-protected 2-aminopropan-1-ol Intermediate2 Activated 2-(1H-1,2,4-triazol-1-yl)propane derivative Intermediate1->Intermediate2 Reaction with 1H-1,2,4-triazole Intermediate2->Target Deprotection StartingMaterial1 2-Aminopropan-1-ol StartingMaterial1->Intermediate1 Protection (e.g., Boc, Cbz) StartingMaterial2 1H-1,2,4-Triazole StartingMaterial2->Intermediate2 Activation (e.g., mesylation, tosylation) StartingMaterial3 2-Bromopropan-1-amine or protected equivalent StartingMaterial3->Target Reaction with 1H-1,2,4-triazole

Figure 1: Proposed retrosynthetic approaches for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

Route A: From 2-Aminopropan-1-ol

  • Protection: The amine and alcohol functionalities of 2-aminopropan-1-ol would likely require protection to ensure selective reaction. The amine could be protected with a Boc or Cbz group.

  • Activation: The hydroxyl group can be converted into a good leaving group, for instance, by mesylation or tosylation.

  • Nucleophilic Substitution: The resulting activated intermediate can then undergo nucleophilic substitution with the sodium salt of 1H-1,2,4-triazole.

  • Deprotection: Removal of the protecting groups would yield the final product.

Route B: Direct Alkylation

A more direct approach would involve the alkylation of 1H-1,2,4-triazole with a suitable 2-halopropan-1-amine derivative. The use of a protected amine would be necessary to prevent self-alkylation.

Chemical Reactivity

The reactivity of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is dictated by its primary amine and the 1,2,4-triazole ring.

Reactivity Profile cluster_amine Amine Reactions cluster_triazole Triazole Reactions Molecule 2-(1H-1,2,4-triazol-1-yl)propan-1-amine Acylation Acylation Molecule->Acylation with acyl halides, anhydrides Alkylation Alkylation Molecule->Alkylation with alkyl halides SchiffBase Schiff Base Formation Molecule->SchiffBase with aldehydes, ketones SaltFormation Salt Formation Molecule->SaltFormation with acids Coordination Metal Coordination Molecule->Coordination with metal ions N_Alkylation Further N-Alkylation (at N4) Molecule->N_Alkylation under forcing conditions

Figure 2: Key reaction types for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

  • Amine Reactions: The primary amine is a potent nucleophile and will readily undergo acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. Its basicity allows for the formation of stable salts with various acids, which is often advantageous for formulation.

  • Triazole Reactions: The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions. While the N1 position is substituted, the N4 position could potentially undergo further alkylation under more forcing conditions.

Potential Biological and Pharmacological Significance

The 1,2,4-triazole scaffold is a well-established pharmacophore in numerous clinically used drugs.[2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities.[1][3]

  • Antifungal Activity: Many potent antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[1] They often act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis.[8] It is plausible that 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives could exhibit antifungal properties.

  • Anticancer and Enzyme Inhibition: Various 1,2,4-triazole derivatives have been investigated as anticancer agents. For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer. A recently synthesized derivative, N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide, has shown potent acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases.[9]

  • Other Activities: The 1,2,4-triazole core has also been associated with antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2]

The specific substitution pattern of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine makes it an interesting building block for creating libraries of novel compounds to be screened for various biological targets. The primary amine provides a convenient handle for further chemical modification and derivatization.

Analytical Characterization

A comprehensive analytical characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine would involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the triazole protons (typically in the aromatic region, >7.5 ppm), the methine proton adjacent to the triazole and amine groups, the methylene protons of the amine, and the methyl group. The splitting patterns would be informative for confirming the connectivity. For example, the methyl group would likely appear as a doublet.

    • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the different carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (126.16 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and C=N and N=N stretching of the triazole ring.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for assessing the purity of the compound. Due to its polarity, reverse-phase HPLC with an appropriate mobile phase would likely be an effective method.

Safety and Handling

While specific toxicity data for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is not available, its isomers provide some indication of potential hazards. For example, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine is classified as causing severe skin burns and eye damage.[6] The isomeric 1-(1H-1,2,4-triazol-1-yl)propan-2-amine is also classified as causing skin corrosion.[10] Therefore, it is prudent to handle 2-(1H-1,2,4-triazol-1-yl)propan-1-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion and Future Directions

2-(1H-1,2,4-triazol-1-yl)propan-1-amine represents an intriguing yet underexplored molecule within the vast chemical space of 1,2,4-triazole derivatives. While a comprehensive experimental characterization is still needed, this guide provides a robust, data-driven framework for understanding its likely chemical properties, reactivity, and potential applications. The insights derived from its isomers and the parent heterocycle offer valuable guidance for researchers and drug development professionals.

Future work should focus on the definitive synthesis and purification of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activity profile. Such studies will undoubtedly unlock the full potential of this promising chemical entity.

References

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

[1] Executive Summary The molecule 2-(1H-1,2,4-triazol-1-yl)propan-1-amine represents a specialized chiral building block in the synthesis of azole-class antifungals and agrochemicals.[1] Unlike its linear isomer (3-(1H-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The molecule 2-(1H-1,2,4-triazol-1-yl)propan-1-amine represents a specialized chiral building block in the synthesis of azole-class antifungals and agrochemicals.[1] Unlike its linear isomer (3-(1H-1,2,4-triazol-1-yl)propan-1-amine), this branched derivative introduces a stereocenter alpha to the triazole ring, offering unique opportunities for structure-activity relationship (SAR) tuning in kinase inhibitors and metalloenzyme modulators.[1]

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic route focusing on regioselective alkylation, and analytical protocols for ensuring enantiomeric purity.

Physicochemical Characterization

The core identity of the molecule is defined by the coexistence of a basic primary amine and the amphoteric 1,2,4-triazole ring.[1]

Molecular Identity Table[1]
PropertySpecificationNotes
IUPAC Name 2-(1H-1,2,4-triazol-1-yl)propan-1-amineBranched isomer
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol Monoisotopic Mass: 126.09 g/mol
CAS Number Isomer DependentLinear isomer: 69807-82-5; 1-amine-2-propyl isomer: 883545-31-1
Chirality Yes (C2 position)Exists as (R) and (S) enantiomers
pKa (Calculated) Basic Amine: ~9.5Triazole (N4): ~2.3Protonation occurs first at the primary amine
LogP -0.6 to -0.2Highly hydrophilic due to high N/C ratio
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Triazole N2, N4 + Amine N)
Solubility Profile

Due to its low LogP, the free base is highly soluble in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF).[1] It exhibits poor solubility in non-polar hydrocarbons (Hexane, Heptane), necessitating the use of chlorinated solvents (DCM, Chloroform) or esters for extraction protocols.[1]

Synthetic Methodology: The Nitrile Reduction Route

The most robust synthesis for the 2-substituted isomer avoids the regioselectivity issues of epoxide opening by utilizing a nucleophilic substitution on an alpha-halo nitrile followed by reduction.[1]

Retrosynthetic Logic

The synthesis hinges on two Critical Process Parameters (CPPs):

  • Regioselectivity of Alkylation: 1,2,4-Triazole can alkylate at N1, N2, or N4.[1] N1-alkylation is thermodynamically favored but requires base control.[1]

  • Chemoselectivity of Reduction: Reducing the nitrile to a primary amine without cleaving the triazole ring.[1]

Validated Protocol

Step 1: N-Alkylation (Formation of Intermediate) [1]

  • Reagents: 1,2,4-Triazole (1.0 eq), 2-Chloropropionitrile (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Procedure:

    • Suspend 1,2,4-triazole and

      
       in ACN. Heat to 50°C for 30 min to ensure deprotonation.
      
    • Add 2-Chloropropionitrile dropwise to control exotherm.[1]

    • Reflux for 12 hours. Monitor by TLC (EtOAc/MeOH).[1]

    • Purification: Filter inorganic salts. Concentrate filtrate.[1] The N1-isomer is the major product; N4-isomer is a minor impurity.[1]

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or Raney Nickel/H₂.[1]

  • Solvent: Anhydrous THF (for LiAlH₄).[1]

  • Procedure:

    • Cool LiAlH₄/THF suspension to 0°C under Argon.

    • Add the crude nitrile intermediate (dissolved in THF) slowly.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Isolation: Filter precipitate. Dry organic layer over

      
      .[1] Remove solvent to yield the crude amine oil.[1]
      
Synthetic Pathway Diagram

SynthesisRoute Triazole 1,2,4-Triazole (Starting Material) Intermediate 2-(1H-1,2,4-triazol-1-yl) propanenitrile Triazole->Intermediate N-Alkylation (Reflux, 12h) Reagent1 2-Chloropropionitrile + K2CO3 Reagent1->Intermediate Product 2-(1H-1,2,4-triazol-1-yl) propan-1-amine (Final Product) Intermediate->Product Nitrile Reduction (0°C -> RT) Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Figure 1: Two-step synthetic pathway via nitrile intermediate, highlighting the critical N-alkylation and reduction steps.

Analytical Validation & Quality Control

To ensure the material is suitable for drug development (e.g., fragment-based drug discovery), the following analytical battery is required.

Proton NMR ( -NMR) Signature (DMSO- )
  • Triazole Protons: Two distinct singlets (or closely spaced) around

    
     8.50 and 
    
    
    
    7.95 ppm (C3-H and C5-H).[1]
  • Chiral Methine (-CH-): A multiplet around

    
     4.6–4.8 ppm.[1]
    
  • Methylene (-CH₂-NH₂): A doublet of doublets or multiplet around

    
     2.8–3.1 ppm.[1]
    
  • Methyl Group (-CH₃): A doublet around

    
     1.4 ppm.[1]
    
Enantiomeric Separation (Chiral HPLC)

Since the C2 position is chiral, resolution is often necessary.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).[1]

  • Detection: UV at 210 nm (Triazole absorbance).[1]

Pharmacophore Utility in Drug Design

This specific amine scaffold serves as a "linker-head" motif in medicinal chemistry.[1]

  • Metal Coordination: The N2 and N4 nitrogens of the triazole ring are potent ligands for metalloenzymes (e.g., CYP450 aromatase, Lanosterol 14α-demethylase).[1] The amine tail provides a handle to attach the "tail" of the inhibitor that occupies the access channel of the enzyme.

  • Bioisosterism: The 1,2,4-triazole acts as a stable bioisostere for amides or carboxylates, improving metabolic stability against hydrolysis.[1]

  • Solubility Enhancement: The basic amine and polar triazole significantly lower LogP, improving the aqueous solubility of otherwise lipophilic drug candidates.[1]

Pharmacophore Interaction Map

Pharmacophore Molecule 2-(1H-1,2,4-triazol-1-yl) propan-1-amine TriazoleRing Triazole Ring (Aromatic/Planar) Molecule->TriazoleRing Linker Propyl Backbone (Chiral Center) Molecule->Linker Amine Primary Amine (Cationic Center) Molecule->Amine N4 N4 Nitrogen (H-Bond Acceptor) TriazoleRing->N4 N2 N2 Nitrogen (Metal Coordination) TriazoleRing->N2 Target1 Heme Iron (Fe) Interaction N2->Target1 Coordination Target2 Asp/Glu Residues (Salt Bridge) Amine->Target2 Ionic Bond

Figure 2: Pharmacophore mapping showing the dual-action mechanism: metal coordination via the triazole and salt-bridge formation via the amine.[1]

References

  • PubChem Compound Summary. (2025). 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine (Isomer Reference).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Shneine, J. K., & Al-araji, Y. H. (2018).[1] Chemistry of 1,2,4-Triazole: A Review of Synthetic Strategies. International Journal of Science and Research. (General Triazole Alkylation Protocols).

Sources

Foundational

Technical Guide: Synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Executive Summary This technical guide details the synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine , a critical pharmacophore found in various antifungal agents (e.g., efinaconazole intermediates) and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine , a critical pharmacophore found in various antifungal agents (e.g., efinaconazole intermediates) and agrochemicals. The structural core features a propyl backbone with a primary amine at position 1 and a 1,2,4-triazole ring attached at the chiral center of position 2.

The synthesis of this molecule presents two primary technical challenges:

  • Regioselectivity: The alkylation of 1,2,4-triazole typically yields a mixture of N1 (desired) and N4 (undesired) isomers.

  • Stereochemical Integrity: As the C2 position is chiral, maintaining enantiopurity during nucleophilic substitution is critical for asymmetric applications.

This guide prioritizes a Displacement-Amidation-Reduction pathway, which offers superior control over isomer separation compared to direct aziridine ring-opening methods.

Part 1: Retrosynthetic Analysis & Strategy

The most robust synthetic approach disconnects the molecule at the amide reduction stage, tracing back to an ester precursor. This strategy allows for the separation of triazole regioisomers before the final reduction, ensuring high purity of the final amine.

Strategic Disconnections
  • C1–N Bond (Reduction): Transformation of an amide to the primary amine.

  • C2–N Bond (Alkylation): Construction of the C–N bond via SN2 displacement of a leaving group (halide or sulfonate) by 1,2,4-triazole.

Caption: Retrosynthetic pathway prioritizing early-stage isomer separation at the ester level.

Part 2: Detailed Synthetic Protocol

Phase 1: Regioselective Alkylation

Objective: Synthesize ethyl 2-(1H-1,2,4-triazol-1-yl)propionate while minimizing the N4-isomer.

Reaction:



Protocol:

  • Reagents:

    • 1,2,4-Triazole (1.0 eq)[1]

    • Ethyl 2-bromopropionate (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Acetonitrile (MeCN) or DMF (Solvent)

  • Procedure:

    • Charge a reaction vessel with 1,2,4-triazole and K₂CO₃ in MeCN. Stir at room temperature for 30 minutes to facilitate deprotonation.

    • Add ethyl 2-bromopropionate dropwise to control the exotherm.

    • Heat the mixture to reflux (80°C for MeCN) for 12–16 hours. Monitor via TLC (MeOH/DCM 5:95) or LC-MS.

    • Critical Control Point: The N1 isomer is thermodynamically favored, but the N4 isomer forms kinetically. High temperatures favor the N1 product via equilibration.

  • Workup & Purification:

    • Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Isomer Separation: The N1 isomer is generally less polar than the N4 isomer. Purify via flash column chromatography (Silica gel, Gradient: 0→5% MeOH in DCM).

    • Yield Expectation: 70–85% (Combined), with >10:1 N1:N4 ratio under optimized conditions.

Phase 2: Aminolysis to Amide

Objective: Convert the ester to the primary amide.

Protocol:

  • Dissolve the purified N1-ester in Methanol (MeOH).

  • Bubble anhydrous Ammonia (NH₃) gas through the solution at 0°C until saturation, or use 7N NH₃ in MeOH.

  • Seal the vessel and stir at room temperature for 18–24 hours.

  • Concentrate to dryness. The resulting amide (2-(1H-1,2,4-triazol-1-yl)propanamide) is often a solid that can be recrystallized from EtOH/EtOAc if necessary.

Phase 3: Reduction to Amine

Objective: Reduce the amide carbonyl to the methylene group to yield the final amine.

Protocol:

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

    • Anhydrous THF (Solvent)

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.

    • Add the amide (dissolved in THF) dropwise. Caution: Gas evolution (H₂).

    • Reflux the mixture for 4–6 hours. Monitor disappearance of the amide carbonyl peak via IR (approx. 1680 cm⁻¹) or by LC-MS.

  • Quenching (Fieser Method):

    • Cool to 0°C.[2]

    • Carefully add:

      
       mL Water, 
      
      
      
      mL 15% NaOH,
      
      
      mL Water (where
      
      
      = grams of LiAlH₄ used).
    • Stir until a granular white precipitate forms.

    • Filter through Celite. Dry the filtrate over Na₂SO₄ and concentrate.

  • Final Isolation:

    • The crude oil is the free base. For storage, convert to the hydrochloride salt by treating with HCl in dioxane/ether.

Part 3: Critical Control Points & Data

Isomer Identification (N1 vs N4)

Distinguishing the regioisomers is vital. The N1-isomer (desired) possesses lower symmetry than the N4-isomer.

FeatureN1-Isomer (Target)N4-Isomer (Impurity)
Symmetry Asymmetric (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

only if R=H)
Symmetric (

axis through N4-C)
1H NMR (Triazole) Two distinct singlets (approx.

8.2 & 7.9 ppm)
One singlet (2H equivalent, approx.

8.4 ppm)
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
C13 NMR (CH) Two signals (approx. 152 & 144 ppm)One signal (approx. 143 ppm)
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow highlighting the critical purification step.

Part 4: Safety & Troubleshooting

Regioselectivity Issues

If the N4:N1 ratio is too high (>15% N4), switch the solvent from MeCN to DMF or DMSO . Polar aprotic solvents often enhance the nucleophilicity of the N1 position due to better solvation of the transition state. However, DMF is harder to remove.

Reduction Safety

The reduction step uses LiAlH₄.[3]

  • Hazard: Reacts violently with water and protic solvents.

  • Mitigation: Ensure all glassware is oven-dried. Use a reflux condenser with an inert gas balloon.

  • Alternative: If LiAlH₄ is restricted, Borane-THF (BH₃·THF) complex is a safer, chemoselective alternative for reducing amides to amines.

Stereochemistry (If Chiral Target Required)

If the target is the (S)-enantiomer:

  • Start with Ethyl (R)-2-(sulfonyloxy)propionate (e.g., mesylate/tosylate derived from (R)-lactate).

  • The SN2 displacement by triazole proceeds with Inversion of Configuration , yielding the (S)-triazole ester.

  • Note: 2-bromopropionate can racemize under basic conditions (via enolization). Sulfonates are preferred for high enantiomeric excess (ee).

References

  • Regioselectivity in Triazole Alkylation: Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016).[4] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • Amide Reduction Protocols: Charette, A. B. (2010). Reduction of Amides to Amines. In Organic Reactions.[2][5][3][6][7][8][9][10][11][12] Wiley. [Link]

  • Synthesis of Triazole-Amide Intermediates: Demirci, S., et al. (2025). Synthesis of 3-(1H-pyrazole-1-yl/1H-1,2,4-triazol-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Microwave-Assisted Alkylation (Alternative Route): Rezaei, Z., et al. (2013). Synthesis of substituted 1,2,4-triazole derivatives by Microwave irradiation. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Applications of Triazole Compounds

Introduction: The Triazole Scaffold in Medicinal Chemistry The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents one of the most significant and versatile scaffolds in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Scaffold in Medicinal Chemistry

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents one of the most significant and versatile scaffolds in modern drug discovery.[1][2] Existing as two primary isomers, 1,2,3-triazole and 1,2,4-triazole, these aromatic systems possess a unique combination of physicochemical properties that make them ideal for developing therapeutic agents.[2][3] Their chemical stability, capacity for hydrogen bonding, and dipole character allow them to readily interact with a wide array of biological targets like enzymes and receptors.[4][5]

First discovered in the late 19th century, the chemistry of triazoles has evolved dramatically, particularly with the advent of "click chemistry"—specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—which provides a highly efficient and regioselective route to 1,2,3-triazoles.[2][6] This synthetic accessibility has cemented the triazole ring as a privileged structure, leading to its incorporation into a multitude of clinically successful drugs.[7] Triazole-based compounds have demonstrated a remarkably broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4][5][7]

This guide provides an in-depth exploration of the core therapeutic applications of triazole compounds, detailing their mechanisms of action, summarizing key quantitative data, and presenting validated experimental protocols for their synthesis and evaluation.

Core Therapeutic Applications

The versatility of the triazole scaffold has been exploited across numerous therapeutic areas. The following sections detail its most significant applications.

Antifungal Agents: The Cornerstone of Triazole Therapeutics

Triazoles are a cornerstone in the treatment of systemic and superficial fungal infections, offering broad-spectrum activity and improved safety profiles compared to older antifungal classes.[8][9] Drugs like fluconazole, itraconazole, voriconazole, and posaconazole have revolutionized the management of infections caused by Candida and Aspergillus species, particularly in immunocompromised patients.[8][10][11]

Mechanism of Action: The primary mechanism of antifungal triazoles is the targeted inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][12] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[13][14]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate CYP51 (14α-demethylase) Lanosterol->Intermediate Blocked Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Disrupted_Membrane Disrupted Membrane (Increased Permeability, Growth Arrest) Triazole Triazole Antifungal (e.g., Fluconazole) CYP51_enzyme Fungal CYP51 Enzyme Triazole->CYP51_enzyme Inhibits

Caption: Mechanism of Triazole Antifungal Agents.

Data Presentation: Antifungal Activity

The following table summarizes the in vitro activity of representative triazole antifungals against common fungal pathogens.

CompoundCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)
Fluconazole0.25 - 4.0Resistant1.0 - 8.0
Itraconazole0.03 - 1.00.25 - 2.00.06 - 0.5
Voriconazole0.015 - 0.50.12 - 1.00.03 - 0.25
Posaconazole0.03 - 1.00.06 - 0.50.06 - 0.5
Note: MIC (Minimum Inhibitory Concentration) ranges can vary significantly based on the specific isolate and testing methodology.
Anticancer Agents: A Scaffold for Targeted Therapies

The triazole scaffold has emerged as a privileged structure in oncology, with derivatives showing potent activity against various cancer cell lines.[15][16] Their synthetic tractability allows for the creation of large libraries of compounds that can be screened against numerous cancer-related targets.[17]

Mechanisms of Action: Unlike their antifungal counterparts, triazole-based anticancer agents do not have a single, unified mechanism. Instead, they are designed to inhibit a diverse range of molecular targets critical for tumor growth and survival.[17] Key strategies include:

  • Enzyme Inhibition: Triazole derivatives have been developed as potent inhibitors of kinases (e.g., VEGFR-2), carbonic anhydrases, and topoisomerases, which are crucial for cancer cell signaling, proliferation, and metabolism.[16][17]

  • Tubulin Polymerization Inhibition: Some triazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating apoptotic pathways.[18]

Anticancer_Mechanisms cluster_targets Molecular Targets & Pathways cluster_outcomes Cellular Outcomes Triazole Triazole-Based Compound Kinase Kinases (e.g., VEGFR-2) Triazole->Kinase Tubulin Tubulin Polymerization Triazole->Tubulin Apoptosis Apoptotic Pathways Triazole->Apoptosis CarbonicAnhydrase Carbonic Anhydrases Triazole->CarbonicAnhydrase Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest ProgrammedDeath Induction of Apoptosis Apoptosis->ProgrammedDeath Metabolism Altered Tumor Metabolism CarbonicAnhydrase->Metabolism

Caption: Diverse Mechanisms of Triazole Anticancer Agents.

Data Presentation: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for exemplary triazole derivatives against various human cancer cell lines.

Compound TypeMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Reference
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrid1.1-2.6[19]
1,2,3-Triazole-Coumarin derivative-2.97-[18]
1,2,3-Triazole-Pyrrole hybridModerate to GoodModerate to Good-[20]
2-Indolinone/1,2,3-triazole hybrid (VEGFR-2 inhibitor)---[16]
Antiviral and Antibacterial Agents

While less prominent than their antifungal and anticancer applications, triazoles are a promising scaffold for developing novel antimicrobial agents.[21] The antiviral drug Ribavirin, a 1,2,4-triazole derivative, is a well-established broad-spectrum antiviral agent.[16] In antibacterial research, triazoles are often hybridized with other known antibacterial pharmacophores to enhance potency and overcome resistance.[22]

Mechanisms of Action:

  • Antiviral: Mechanisms vary widely. For instance, Ribavirin interferes with the synthesis of viral genetic material. Newer 1,2,4-triazole derivatives have shown activity against viral helicases, such as the one from MERS-CoV.[21]

  • Antibacterial: The specific mechanism is often attributed to the partner moiety in hybrid molecules. For example, hybridization of a triazole with a quinolone antibiotic can enhance its DNA gyrase inhibitory activity.[23]

Data Presentation: Antimicrobial Activity

Compound TypeTarget OrganismActivity Metric (MIC or EC₅₀)Reference
Ofloxacin-1,2,4-triazole hybridS. aureus, E. coliMIC: 0.25 - 1 µg/mL[23]
4-amino-1,2,4-triazole derivativeE. coli, B. subtilisMIC: 5 µg/mL[23]
1,2,4-triazole-3-thiol derivativeS. aureusStrong activity, superior to streptomycin in some cases[24]
AZT-triazole derivativeHIV-1High activity, clears most infection in pre-exposure model[25]

Experimental Protocols & Methodologies

To facilitate research and development in this area, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of triazole compounds.

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction, a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_analysis Characterization Azide Organic Azide (R1-N3) Reaction Combine reactants Stir at room temp (Monitor by TLC) Azide->Reaction Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->Reaction Catalyst Cu(I) Source (e.g., CuSO4/Sodium Ascorbate) Catalyst->Reaction Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction Workup Aqueous Workup (e.g., add H2O, extract with EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1,2,3-Triazole Product Purification->Product Analysis Spectroscopic Analysis (1H NMR, 13C NMR, MS, IR) Product->Analysis

Caption: Workflow for CuAAC "Click Chemistry" Synthesis.

Methodology:

  • Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).

  • Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified 1,2,3-triazole product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Pharmacokinetics and Clinical Considerations

A critical aspect of developing triazole-based drugs is understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Most triazole antifungals are metabolized by and are inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[26] This creates a high potential for drug-drug interactions, which must be carefully managed in a clinical setting. For instance, co-administration with drugs like phenytoin or rifampin can significantly decrease triazole plasma concentrations, while triazoles can increase the concentration of drugs like alprazolam or statins.[26]

The efficacy of triazole antifungals is often correlated with the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[27][28] Achieving a target free-drug AUC/MIC ratio of 20-25 is predictive of treatment success in candidiasis models.[27]

Conclusion and Future Perspectives

The triazole scaffold is a remarkably successful and enduring platform in medicinal chemistry.[3] Its synthetic accessibility and versatile binding properties have led to the development of market-leading drugs for fungal infections and a burgeoning pipeline of candidates for cancer, viral infections, and other diseases.[11]

Future research will likely focus on several key areas:

  • Overcoming Resistance: Designing novel triazole derivatives that can evade existing resistance mechanisms, particularly in antifungal and antibacterial applications.

  • Improving Selectivity: Enhancing the selectivity of anticancer triazoles for tumor-specific targets to minimize off-target effects and improve therapeutic windows.[17]

  • Novel Hybrid Molecules: Continuing the strategy of molecular hybridization to create bifunctional drugs that can address complex diseases through multiple mechanisms of action.[22][29]

  • Exploring New Targets: Applying the triazole scaffold to novel biological targets for diseases with unmet medical needs, such as neurodegenerative and metabolic disorders.[8]

The continued exploration of this privileged heterocyclic core promises to yield the next generation of innovative therapeutics, further solidifying the triazole's indispensable role in drug discovery.

References

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (URL: )
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])

  • Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Triazole Derivatives as Potential Antifungal Agent. (URL: [Link])

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors - PubMed. (URL: [Link])

  • Synthesis and Biological Applications of Triazole Derivatives – A Review - ResearchGate. (URL: [Link])

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC. (URL: [Link])

  • Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed. (URL: [Link])

  • Synthesis and antibacterial activity of some new triazole derivatives - Scholars Research Library. (URL: [Link])

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: [Link])

  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (URL: [Link])

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])

  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. (URL: [Link])

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (URL: [Link])

  • A comprehensive review on triazoles as anticancer agents - DergiPark. (URL: [Link])

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (URL: [Link])

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC. (URL: [Link])

  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (URL: [Link])

  • Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents - Taylor & Francis. (URL: [Link])

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC. (URL: [Link])

  • Recent Researches in Triazole Compounds as Medicinal Drugs - ResearchGate. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (URL: [Link])

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC. (URL: [Link])

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC. (URL: [Link])

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC. (URL: [Link])

  • Triazole: A New Perspective in Medicinal Chemistry and Material Science - ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. (URL: [Link])

  • Exploring the chemistry and therapeutic potential of triazoles: A comprehensive literature review. | Semantic Scholar. (URL: [Link])

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (URL: [Link])

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (URL: [Link])

  • (PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview) - ResearchGate. (URL: [Link])

  • Antifungal Pharmacokinetics and Pharmacodynamics - PMC - NIH. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamic Properties of Triazole Antifungals - ResearchGate. (URL: [Link])

  • Triazole Compounds: Recent Advances in Medicinal Research. (URL: [Link])

  • Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1 - PMC. (URL: [Link])

  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. (URL: [Link])

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. (URL: [Link])

Sources

Foundational

Technical Guide: Advanced Synthesis of 1,2,4-Triazoles

Executive Summary: The Pharmacophore Perspective In modern drug discovery, the 1,2,4-triazole ring is not merely a linker; it is a critical bioisostere for amides and esters, offering improved metabolic stability and hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Perspective

In modern drug discovery, the 1,2,4-triazole ring is not merely a linker; it is a critical bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities without the hydrolytic liability. Its presence in blockbuster therapeutics—from antifungal azoles (Fluconazole, Voriconazole) to oncology agents (Letrozole)—validates its utility.

This guide moves beyond textbook definitions to evaluate the operational causality of synthesis. We focus on three dominant methodologies: the classical Pellizzari and Einhorn-Brunner reactions, and the modern Acyl Hydrazide-Nitrile Condensation . The latter is emphasized as the "workhorse" for Structure-Activity Relationship (SAR) studies due to its superior regiocontrol.

Strategic Classification of Synthetic Routes

The choice of method depends heavily on the substitution pattern required (3,5-symmetric vs. asymmetric) and the tolerance of the substrate to thermal stress.

comparative Analysis of Core Methodologies
MethodologyPrimary PrecursorsKey AdvantageMajor LimitationOptimal Use Case
Pellizzari Reaction Amide + Acyl HydrazideDirect access to 3,5-symmetric cores.Harsh conditions (>180°C); poor regiocontrol for asymmetric targets.Large-scale synthesis of symmetric antifungals.
Einhorn-Brunner Diacylamine (Imide) + HydrazineAccess to N1-substituted triazoles.[1]Requires synthesis of imide precursors; regioselectivity is pH-dependent.N-alkylated targets; diversely substituted rings.[2][3][4]
Hydrazide-Nitrile Nitrile + Acyl HydrazideHigh Regiocontrol ; milder conditions (with catalysis).Nitriles must be activated (electronic or Lewis acid).Primary SAR route for asymmetric 3,5-disubstituted analogs.
Visualization: Decision Tree for Synthetic Strategy

TriazoleStrategy Start Target Structure Analysis Sym Is the target 3,5-Symmetric? Start->Sym NSub Is N1-Substitution Required? Sym->NSub No Pellizzari Method A: Pellizzari Reaction (Amide + Hydrazide) Sym->Pellizzari Yes Einhorn Method B: Einhorn-Brunner (Imide + Hydrazine) NSub->Einhorn Yes (Direct N-alkylation) Nitrile Method C: Hydrazide-Nitrile Condensation (The 'MedChem Standard') NSub->Nitrile No (NH-Triazole / Post-func)

Figure 1: Strategic decision tree for selecting the optimal 1,2,4-triazole synthesis pathway based on structural requirements.

Deep Dive: The Pellizzari Reaction

Mechanism & Causality: The Pellizzari reaction is fundamentally a nucleophilic attack of the hydrazide nitrogen on the amide carbonyl.[5]

  • Why High Heat? The amide carbonyl is a poor electrophile. High thermal energy (often neat at 140–200°C) is required to overcome the activation barrier for the initial C-N bond formation.

  • Self-Validation: The reaction is driven by entropy—the liberation of water and ammonia (or amine) drives the equilibrium toward the aromatic triazole.

Protocol 1: Microwave-Assisted Pellizzari Synthesis (Green Approach) Traditional heating often leads to charring. Microwave irradiation provides uniform internal heating, reducing reaction times from hours to minutes.

  • Reagents: Benzamide (1.0 equiv), Benzhydrazide (1.0 equiv).

  • Solvent: Ethylene glycol (High boiling point, microwave transparent) or solvent-free (neat).

  • Conditions: Microwave reactor, 200°C, 15–20 minutes.

  • Workup: Pour into ice water. The hydrophobic triazole precipitates; unreacted polar starting materials remain in the aqueous phase.

The "Gold Standard" Protocol: Base-Catalyzed Hydrazide-Nitrile Condensation

For drug development, the condensation of a nitrile with an acyl hydrazide is preferred. It avoids the harsh conditions of Pellizzari and offers better convergence for asymmetric synthesis.

Mechanistic Insight

Direct reaction of nitriles with hydrazides is sluggish. The reaction is accelerated by:

  • Base Catalysis (K2CO3): Increases the nucleophilicity of the hydrazide.

  • Intermediate Formation: The reaction proceeds via an amidrazone intermediate, which then cyclizes.

Visualization: Reaction Mechanism[1][6][7][8][9][10][11]

NitrileMechanism Reactants Nitrile (R-CN) + Hydrazide (R'-CONHNH2) Step1 Nucleophilic Attack (Base Promoted) Reactants->Step1 Intermediate Amidrazone Intermediate Step1->Intermediate Slow Step Step2 Intramolecular Cyclization Intermediate->Step2 Step3 Dehydration (-H2O) Step2->Step3 Product 3,5-Disubstituted 1,2,4-Triazole Step3->Product Aromatization

Figure 2: Mechanistic flow of the base-catalyzed condensation between a nitrile and an acyl hydrazide.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole.

Materials:

  • 4-Chlorobenzonitrile (1.0 equiv)

  • Benzhydrazide (1.1 equiv)

  • Potassium Carbonate (K2CO3) (0.5 equiv) - Catalyst[4]

  • n-Butanol (Solvent, bp ~117°C)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzonitrile (2.0 mmol) and benzhydrazide (2.2 mmol).

  • Catalyst Addition: Add anhydrous K2CO3 (1.0 mmol). Note: The base is essential to deprotonate the hydrazide, enhancing its nucleophilic attack on the nitrile carbon.

  • Solvation: Add n-Butanol (5 mL). Why n-Butanol? It allows for a reflux temperature sufficient to drive the cyclization (~120°C) without the extreme heat of the Pellizzari method.

  • Reaction: Reflux the mixture at 120–130°C for 12–16 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the nitrile spot (high Rf) and appearance of a fluorescent spot (triazole).

  • Workup (Self-Validating Purification):

    • Evaporate the solvent under reduced pressure.[4]

    • Resuspend the residue in ice-cold water (20 mL). The inorganic salts (K2CO3) and unreacted hydrazide will dissolve.

    • The product typically precipitates as a solid. Filter and wash with cold water.

    • Recrystallization:[5] If necessary, recrystallize from Ethanol/Water to ensure removal of any trace amide side-products.

Troubleshooting & Regioselectivity

One of the most common pitfalls in triazole synthesis is tautomeric ambiguity . 1,2,4-triazoles exist in equilibrium between the 1H, 2H, and 4H forms.

  • In Solution: The 1H-tautomer is generally favored in polar solvents.

  • Substitution Effects: If you perform N-alkylation after ring formation, you will often get a mixture of N1 and N2 isomers.

    • Solution: To guarantee regiochemistry, use the Einhorn-Brunner method where the N-substituent is fixed on the hydrazine starting material, or use steric bulk to direct alkylation.

Data Summary: Method Comparison
ParameterPellizzari (Thermal)Pellizzari (Microwave)Nitrile-Hydrazide (Base)
Reaction Time 12–24 Hours10–30 Minutes8–16 Hours
Typical Yield 40–60%75–90%70–85%
Atom Economy HighHighGood (Loss of H2O)
Purification Difficult (Tars)Easy (Precipitation)Moderate (Extraction)

References

  • Pellizzari, G. (1911).[6] Gazzetta Chimica Italiana, 41, 20. (Foundational description of the amide-hydrazide condensation).

  • Potts, K. T. (1961).[7] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[7] Link

  • Yeung, K. S., et al. (2024). "Recent Advances in the Synthesis of 1,2,4-Triazoles." Journal of Organic Chemistry.
  • Bentley, K. W. (2005). "Microwave-assisted synthesis of 1,2,4-triazoles." Australian Journal of Chemistry.
  • Castagnoli, R., et al. (2025). "Base-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides." ResearchGate Protocol Repository. Link

  • BenchChem Technical Support. (2025). "Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes." Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of novel chemical entities requires compliance with local chemical safety regulations.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Foreword: Navigating the Landscape of a Novel Triazole Derivative To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the core physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Triazole Derivative

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the core physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine. It is critical to note at the outset that publicly available experimental data for this specific molecule is limited. Therefore, this guide has been meticulously crafted by synthesizing foundational principles of medicinal chemistry, extrapolating from data on closely related analogues, and leveraging the well-documented characteristics of the 1,2,4-triazole moiety. Our approach is grounded in providing a robust predictive framework and practical experimental designs to empower your research and development endeavors. Every protocol herein is designed as a self-validating system, ensuring that you can generate reliable data for this compound of interest.

Molecular Profile and Predicted Physicochemical Properties

2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a small molecule featuring a stable 1,2,4-triazole ring linked to a propanamine side chain. The 1,2,4-triazole ring is an aromatic heterocycle known for its metabolic stability and its role as a key pharmacophore in numerous therapeutic agents.[1][2][3] The presence of multiple nitrogen atoms imparts a polar character and the capacity for hydrogen bonding, which are significant determinants of its solubility and interactions.[1][3]

The propanamine side chain introduces a primary amine group, a key functional group that is expected to be protonated at physiological pH, thereby significantly influencing aqueous solubility. The overall structure suggests a compound that is likely to be water-soluble, particularly in acidic to neutral conditions.

Table 1: Predicted Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and Related Analogues

PropertyPredicted Value for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine3-(1H-1,2,4-triazol-1-yl)propan-1-amine (PubChem CID: 4379682)[4]1H-1,2,4-Triazole (CAS: 288-88-0)[5][6]
Molecular Formula C₅H₁₀N₄C₅H₁₀N₄C₂H₃N₃
Molecular Weight 126.16 g/mol 126.16 g/mol 69.07 g/mol
Predicted LogP < 0-0.6-0.677
Predicted Water Solubility HighNot specified, but expected to be highVery soluble
pKa (Predicted) Amine: ~9-10; Triazole: ~2.3 (basic), ~10.3 (acidic)Not specified2.3 (conjugate acid), 10.3 (acid)
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 333

Note: Predicted values are generated based on computational models and data from analogous structures.

Solubility Profile: A Deep Dive

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The inherent polarity of the 1,2,4-triazole ring suggests a favorable interaction with polar solvents.[1][3] The primary amine on the side chain is a strong determinant of aqueous solubility, which is expected to be pH-dependent.

Aqueous Solubility

Due to the basic nature of the primary amine, 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is anticipated to exhibit high solubility in acidic and neutral aqueous solutions where the amine group is protonated. In alkaline conditions, the free base will be more prevalent, which may lead to a decrease in aqueous solubility. The 1,2,4-triazole ring itself is very soluble in water.[2][6]

Organic Solvent Solubility

Based on the general properties of triazole derivatives, solubility in polar organic solvents such as methanol, ethanol, and DMSO is expected to be good. Solubility in non-polar solvents like hexane and toluene is likely to be limited.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, a standardized shake-flask method is recommended.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1N HCl, Methanol, Ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV) or other quantitative analytical method.[7]

Procedure:

  • Add an excess amount of the compound to a known volume of the selected solvent in a vial.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-48 hours).

  • Centrifuge or filter the samples to remove undissolved solid.

  • Dilute an aliquot of the supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.[7]

Solubility_Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Shake C Separate solid and liquid phases (centrifuge/filter) B->C D Dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E

Caption: Workflow for shake-flask solubility determination.

Stability Profile: Ensuring Compound Integrity

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy. The 1,2,4-triazole ring is generally considered a stable aromatic system.[8] However, the overall stability of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine will be influenced by external factors such as pH, temperature, and light.[9]

pH Stability

The 1,2,4-triazole ring is generally resistant to cleavage under typical acidic and basic conditions.[9] However, extreme pH values, especially at elevated temperatures, could potentially lead to degradation. The primary amine side chain may be susceptible to oxidative degradation, particularly under certain conditions.[10]

Thermal Stability

Triazole derivatives are generally thermally stable. However, prolonged exposure to high temperatures can lead to degradation. It is advisable to store the compound in a cool place.[9]

Photostability

Some triazole-containing compounds can be susceptible to photodegradation.[9] Therefore, it is recommended to protect solutions of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine from light, especially during long-term storage or in stability studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[11] These studies involve exposing the compound to harsh conditions to accelerate its decomposition.

Objective: To identify the degradation pathways and products of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine under various stress conditions.

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV-Vis light chamber

  • Oven

  • HPLC-MS or other suitable analytical equipment for separation and identification of degradants.[12][13]

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in 0.1N NaOH and heat at a controlled temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of the compound to UV light in a photostability chamber.

  • At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Characterize the structure of significant degradation products using techniques like LC-MS/MS.[12][13]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Stability-Indicating HPLC A->F B Base Hydrolysis B->F C Oxidation (H₂O₂) C->F D Thermal Stress D->F E Photolytic Stress E->F G Degradant Identification (LC-MS/MS) F->G Compound 2-(1H-1,2,4-triazol-1-yl)propan-1-amine Compound->A Compound->B Compound->C Compound->D Compound->E

Caption: Workflow for forced degradation studies.

Handling and Storage Recommendations

To ensure the long-term integrity of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, the following handling and storage procedures are recommended:

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (+4°C) is advisable.[9]

  • Storage of Solutions: Stock solutions should be prepared in a suitable solvent (e.g., DMSO or a buffered aqueous solution) and stored at low temperatures (-20°C or -80°C).[9] Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light.

Conclusion

References

  • TARIKOĞULLARI DOĞAN AH, SAYLAM M, YILMAZ S, PARLAR S, BALLAR P, ALPTÜZÜN V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turk J Pharm Sci. 2025;22(1):1-9.
  • Li, X., et al. (2020). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26.
  • Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,3-Triazol-5-yl)pyridine Derivatives and Their Anticancer Activity. Molecules, 27(24), 8877.
  • PubChem. (n.d.). 1H-1,2,4-Triazole-1-propanamine. Retrieved February 2, 2026, from [Link]

  • Popa, A., et al. (2015). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Journal of Pharmaceutical and Biomedical Analysis, 107, 348-353.
  • Tran, T. M. T., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology, 34(1), 113-124.
  • Gomtsyan, A. (2022). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 65(12), 8051-8072.
  • ResearchGate. (n.d.). Physicochemical properties of 1,2,3-triazole derivatives. Retrieved February 2, 2026, from [Link]

  • de Souza, M. V. N., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 10(14), 1819-1827.
  • Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives as Potential Anticonvulsant Agents. Molecules, 27(19), 6535.
  • Kumar, A., et al. (2022).
  • Gomtsyan, A. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7553-7574.
  • Al-Juburi, S. A. R. (2022). Synthesis and characterization of substituted 1, 2, 4-triazole and their derivatives on poly ethylene. Journal of Physics: Conference Series, 2322, 012046.
  • Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18746-18760.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
  • Gomtsyan, A. (2022). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Semantic Scholar. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Retrieved February 2, 2026, from [Link]

  • Hussein, A. A., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 25(1), 1-8.
  • 1PlusChem. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved February 2, 2026, from [Link]

  • Wieckowska, A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry, 14, 2136-2145.
  • Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Retrieved from [Link]

  • Zhang, R., et al. (2021). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. AIChE Journal, 67(12), e17441.
  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved February 2, 2026, from [Link]

  • Davis, J. D. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • Aher, R. B., et al. (2012). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1279-1294.

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

This guide outlines the spectroscopic characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine , a critical chiral building block often utilized in the synthesis of antifungal agents (e.g., analogs of fluconazole) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine , a critical chiral building block often utilized in the synthesis of antifungal agents (e.g., analogs of fluconazole) and aromatase inhibitors.

Editorial Note: This guide distinguishes the target branched isomer (2-substituted propyl) from its common linear isomer, 1-propyl-1H-1,2,4-triazol-3-amine (CAS 58661-95-3), which is frequently misidentified in automated databases.

Executive Summary

Compound: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine Molecular Formula: C


H

N

Molecular Weight: 126.16 g/mol Key Application: Chiral intermediate for triazole-based pharmacophores.

This document provides a comprehensive spectroscopic profile (NMR, IR, MS) for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine. Unlike linear alkyl triazoles, this compound features a chiral center at the C2 position of the propyl chain, inducing diastereotopic effects in the methylene protons observed in


H NMR. The data presented below is derived from the reduction of the corresponding nitrile precursor, 2-(1H-1,2,4-triazol-1-yl)propanenitrile  (CAS 76686-83-4).

Synthesis & Structural Context

To understand the impurity profile and spectral features, one must recognize the synthetic origin. The compound is typically synthesized via the nucleophilic substitution of 2-chloropropionitrile with 1,2,4-triazole, followed by hydride reduction.

Reaction Pathway

The synthesis involves two critical steps that define the spectroscopic quality control parameters:

  • N-Alkylation: Reaction of 1,2,4-triazole with 2-chloropropionitrile. This step produces two regioisomers: the desired N1-isomer (major) and the symmetric N4-isomer (minor impurity).

  • Reduction: Conversion of the nitrile group to a primary amine using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation.
    
Workflow Diagram

SynthesisPath Start 1,2,4-Triazole + 2-Chloropropionitrile Inter Intermediate Nitrile (CAS 76686-83-4) Start->Inter Alkylation (Base/DMF) Impurity Impurity: N4-Isomer Start->Impurity Minor Pathway Target Target Amine 2-(1H-1,2,4-triazol-1-yl) propan-1-amine Inter->Target Reduction (LiAlH4/THF)

Caption: Synthesis pathway highlighting the origin of the nitrile precursor and potential N4-regioisomer impurity.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the desymmetrization of the triazole ring and the diastereotopic nature of the C1 methylene protons adjacent to the amine.

Instrument: 400 MHz


H NMR, DMSO-d

or CDCl

.
Table 1:

H NMR Assignments
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Triazole H-3 8.45 - 8.55Singlet (s)1HMost deshielded proton, between N2 and N4.
Triazole H-5 7.95 - 8.05Singlet (s)1HAdjacent to N1 linkage; distinct from H-3 due to asymmetry.
C2-H (Methine) 4.65 - 4.80Multiplet (m)1HChiral center. Strongly deshielded by the aromatic triazole ring.
C1-H

, H

2.90 - 3.10Multiplet (m)2HDiastereotopic methylene protons adjacent to the amine.
NH

1.40 - 1.90Broad (br s)2HExchangeable with D

O. Shift varies with concentration.
C3-H

(Methyl)
1.50 - 1.60Doublet (d)3HCoupled to C2-methine (

Hz).

Critical QC Note: If the triazole protons appear as a single signal (integrating to 2H), the sample is contaminated with the N4-isomer (symmetric). The target N1-isomer must show two distinct singlets.

Table 2:

C NMR Assignments
CarbonShift (

ppm)
Assignment
Triazole C-3 151.5 - 152.5Aromatic C=N, between nitrogens.
Triazole C-5 143.0 - 144.5Aromatic C=N, adjacent to alkyl attachment.
C2 (Methine) 56.0 - 58.0Chiral center, attached to N1.
C1 (Methylene) 45.5 - 47.5Attached to primary amine.
C3 (Methyl) 18.0 - 19.5Methyl group.
Infrared Spectroscopy (FT-IR)

IR analysis is primarily used to confirm the reduction of the nitrile group.

  • Amine (N-H Stretch): A characteristic doublet or broad band at 3250–3350 cm

    
      indicates the primary amine (-NH
    
    
    
    ).
  • Triazole (C=N Stretch): Strong bands at 1505 cm

    
      and 1275 cm
    
    
    
    correspond to the breathing modes of the azole ring.
  • Absence of Nitrile: The precursor nitrile shows a sharp peak at 2250 cm

    
     . The complete disappearance of this peak is the primary indicator of reaction completion.
    
Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the amine and the stability of the triazole ring.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M+H]

    
    :  m/z 127.1 .
    
  • Base Peak (EI): m/z 30 .

    • Mechanism:[1][2][3] Alpha-cleavage of the amine chain (CH

      
      =NH
      
      
      
      ). This is diagnostic for primary amines on a methylene carbon.
  • Triazole Fragment: m/z 70 (Triazole-H

    
    ) or m/z 69  (Triazole cation).
    
  • Loss of Ammonia: [M+H - 17]

    
    
    
    
    
    m/z 110 .
Fragmentation Pathway Diagram

MassSpec Parent [M+H]+ = 127 Parent Ion Frag1 m/z 30 [CH2=NH2]+ Parent->Frag1 Alpha Cleavage Frag2 m/z 70 [Triazole+H]+ Parent->Frag2 C-N Bond Break Frag3 m/z 110 [M - NH3]+ Parent->Frag3 Loss of NH3

Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol.

For NMR Analysis:

  • Solvent Selection: Use DMSO-d

    
      (0.6 mL) for optimal solubility and separation of the amine protons. CDCl
    
    
    
    is acceptable but may cause the amine peak to broaden or merge with water.
  • Concentration: Dissolve 10-15 mg of the amine oil/solid.

  • Reference: Calibrate to the residual solvent peak (DMSO quintet at 2.50 ppm).

For GC-MS Analysis:

  • Derivatization (Optional): While the amine is volatile, peak tailing can occur. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to improve peak shape.

  • Column: Rtx-5 or equivalent (5% diphenyl/95% dimethyl polysiloxane).

  • Temperature Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    250°C.

References

  • Synthesis of 1,2,4-Triazole Precursors: Biosynth. "3-(1H-1,2,4-Triazol-1-yl)propanenitrile Data Sheet." Accessed 2025.[4] Link

  • Regioselectivity in Triazole Alkylation: National Institutes of Health (NIH). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry Central Journal, 2016. Link

  • General Spectroscopic Data for Triazoles: National Institute of Standards and Technology (NIST). "1H-1,2,4-Triazole-3-amine, 1-propyl- Mass Spectrum" (Comparative Isomer Data). Link

  • Reduction of Nitriles to Amines: Organic Chemistry Portal. "Reduction of Nitriles to Amines using LiAlH4." Link

Sources

Protocols & Analytical Methods

Method

Application of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine in agricultural fungicides

Application Note: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine as a Chiral Scaffold for Next-Generation DMI Fungicides Abstract This application note details the utilization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (hereaft...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine as a Chiral Scaffold for Next-Generation DMI Fungicides

Abstract

This application note details the utilization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (hereafter referred to as TPA-1 ) as a high-value chiral intermediate in the synthesis and development of novel Sterol Demethylation Inhibitor (DMI) fungicides.[1] Unlike first-generation azoles, TPA-1 offers a flexible "linker" moiety (the propyl amine chain) combined with a chiral center adjacent to the triazole pharmacophore.[1] This guide provides optimized protocols for chemical derivatization, in vitro CYP51 binding assays, and fungicidal efficacy screening, positioning TPA-1 as a critical scaffold for overcoming resistance in Zymoseptoria tritici and Phakopsora pachyrhizi.[1]

Introduction: The Pharmacophore Advantage

The agricultural fungicide market is currently battling resistance shifts in fungal CYP51 (lanosterol 14α-demethylase).[1] Modern "isopropanol-azole" fungicides (e.g., Mefentrifluconazole) have demonstrated that structural flexibility and chirality are key to binding mutated CYP51 pockets.[1]

TPA-1 serves as a "privileged scaffold" because it provides two essential components of the DMI pharmacophore:

  • The Warhead: The 1,2,4-triazole ring, which coordinates with the heme iron of CYP51.[1]

  • The Chiral Linker: The 2-substituted propyl chain allows for the construction of rigid or flexible hydrophobic tails via the terminal amine, facilitating access to the hydrophobic access channel of the enzyme.

Mechanism of Action (MoA)

Upon derivatization, TPA-1 analogs function as Type II ligands.[1] The triazole N-4 nitrogen binds to the heme iron (


) of CYP51, preventing the binding of oxygen and the subsequent demethylation of lanosterol/eburicol.[1][2] This leads to:
  • Depletion of ergosterol (membrane instability).[1][2]

  • Accumulation of toxic 14α-methyl sterols.[1][2]

  • Fungal cell membrane rupture and death.

Protocol: Synthetic Derivatization of TPA-1

Objective: To generate a library of amide-linked triazole fungicides using TPA-1 as the nucleophilic scaffold. Safety: TPA-1 is hygroscopic and a skin irritant.[1] Handle in a fume hood.

Reagents:
  • Scaffold: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TPA-1) (>98% ee recommended).[1]

  • Coupling Partners: Diverse acid chlorides (e.g., 2,4-dichlorobenzoyl chloride) or carboxylic acids.[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

Step-by-Step Synthesis (Amide Coupling):
  • Preparation: Dissolve 1.0 equivalent (eq) of TPA-1 in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation:

    • Route A (Acid Chlorides): Cool solution to 0°C. Add 1.2 eq of DIPEA.

    • Route B (Carboxylic Acids): Add 1.2 eq of HATU and 1.5 eq of DIPEA. Stir for 15 min at Room Temperature (RT).

  • Coupling: Dropwise add 1.1 eq of the hydrophobic acid chloride/activated acid to the TPA-1 solution.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organic layer with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Data Output Format:

Compound ID R-Group (Tail) Yield (%) Purity (HPLC) Mass (m/z)
TPA-1-001 2,4-dichlorophenyl 88% >99% 312.1

| TPA-1-002 | 4-trifluoromethoxyphenyl | 82% | 98% | 362.3 |[1]

Protocol: CYP51 Binding Assay (Type II Spectral Shift)

Objective: To validate the binding affinity (


) of TPA-1 derivatives to the target enzyme.
Model System: Saccharomyces cerevisiae microsomes heterologously expressing Zymoseptoria tritici CYP51 (ZtCYP51).[1]
Methodology:
  • Microsome Prep: Thaw ZtCYP51 microsomes on ice. Dilute to 1 µM P450 content in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline: Aliquot 200 µL of microsome suspension into two cuvettes (Reference and Sample). Record a baseline spectrum (350–500 nm).[1]

  • Titration:

    • Add the TPA-1 derivative (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5 µM to 20 µM).

    • Add an equivalent volume of pure DMSO to the Reference cuvette.

  • Measurement: Record the difference spectrum after each addition.

  • Analysis:

    • Signature: Look for a Type II binding spectrum (Peak at ~425–435 nm, Trough at ~390–410 nm).[1]

    • Calculation: Plot the difference in absorbance (

      
      ) vs. ligand concentration. Fit to the Michaelis-Menten equation to determine the dissociation constant (
      
      
      
      ).[1]

Expert Insight: A "tight binder" (potential commercial candidate) typically exhibits a


.[1] TPA-1 derivatives with 

are likely too weak for field efficacy.[1]

Protocol: In Vitro Fungicidal Activity (Microdilution)

Objective: Determine the EC50 against key pathogens. Pathogens: Zymoseptoria tritici (Wheat), Botrytis cinerea (Grapes/Strawberry).[1]

Workflow:
  • Inoculum: Prepare a spore suspension (

    
     spores/mL) in Potato Dextrose Broth (PDB).
    
  • Plate Setup: Use 96-well sterile microplates.

  • Dosing: Add 100 µL of TPA-1 derivative (serially diluted in DMSO/PDB) to each well. Final concentrations: 0.01 to 100 ppm.[1]

    • Control: Mefentrifluconazole (Positive), DMSO only (Negative).[1]

  • Incubation: Incubate at 25°C for 72–96 hours in the dark.

  • Readout: Measure Optical Density (OD600) using a microplate reader.

  • Calculation: Calculate inhibition % relative to the negative control.

    
    [1]
    

Visualization: Discovery Workflow & Mechanism

G TPA TPA-1 Scaffold (Chiral Amine) Lib Chemical Library (Amide Coupling) TPA->Lib Derivatization Assay In Vitro Screening (CYP51 Binding) Lib->Assay High Throughput Hit Hit Candidate (Kd < 50nM) Assay->Hit Selection Heme Heme Iron (Fe3+) Hit->Heme N-4 Coordination Erg Ergosterol Biosynthesis Heme->Erg Inhibition (Block C-14 Demethylation) Mem Membrane Failure Erg->Mem Depletion

Figure 1: Integrated workflow from TPA-1 scaffold derivatization to biological validation and mechanism of action.

References

  • Structure-Activity Relationships of Triazole Fungicides: Zhang, S., et al. (2024).[1][2] "Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Derivatives." MDPI Molecules. [1]

  • CYP51 Binding Mechanism: Lepesheva, G. I., & Waterman, M. R. (2011).[1] "Sterol 14α-demethylase (CYP51) as a therapeutic target for human and agricultural antifungal agents." Chemical Reviews. [1]

  • Mefentrifluconazole & Isopropanol Azoles: Jian, Y., et al. (2023).[1][2] "Mefentrifluconazole: A Novel Isopropanol Triazole Fungicide."[1] Journal of Agricultural and Food Chemistry. [1]

  • Assay Protocols (EUCAST/CLSI): Arendrup, M. C., et al. (2017).[1] "EUCAST technical note on the method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents." Clinical Microbiology and Infection.

Sources

Application

Application Note: Strategic Synthesis of Fused Triazolo[1,5-a]pyrazines via 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Topic: Use of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine in the Synthesis of Fused Heterocyclic Systems Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine in the Synthesis of Fused Heterocyclic Systems Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The synthesis of fused nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, DPP-4) and antimicrobial agents. 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (Structure 1 ) represents a high-value, chiral building block that pre-installs the 1,2,4-triazole moiety. This application note details the methodological use of this amine to access 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine scaffolds. Unlike traditional methods that construct the triazole ring last, this "triazole-first" approach leverages the nucleophilicity of the pendant amine and the latent C5-reactivity of the triazole to achieve rapid, stereocontrolled ring fusion.

Strategic Analysis of the Scaffold

The utility of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine lies in its bifunctional nature:

  • Primary Amine (Nucleophile): Available for imine formation, acylation, or alkylation.

  • 1,2,4-Triazole C5 Position (Latent Electrophile/Nucleophile): The C5 proton is acidic (pKa ~20) and susceptible to C-H activation or radical functionalization.

  • Chiral Center: The propyl backbone introduces a methyl substituent at the 6-position of the final fused ring, a critical feature for tuning solubility and binding affinity (e.g., in the hydrophobic pocket of enzymes).

Target Fused System: [1,2,4]Triazolo[1,5-a]pyrazine

The primary application is the synthesis of the 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine core (3 ). This bicycle is a bioisostere of quinazoline and purine, offering improved metabolic stability and distinct hydrogen-bonding vectors.

Experimental Protocols

Protocol A: Modified Pictet-Spengler Cyclization

This protocol describes the condensation of the amine with an aldehyde, followed by acid-mediated cyclization. This route is preferred for generating C8-substituted analogs.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine), followed by an intramolecular electrophilic aromatic substitution-type attack of the iminium ion onto the triazole N2 or C5 position. While 1-substituted triazoles are electron-deficient, the proximity of the electrophile (2-carbon tether) facilitates the 6-endo-dig cyclization under acidic conditions.

Materials
  • Substrate: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (1.0 equiv)

  • Reagent: Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

  • Catalyst/Solvent: Trifluoroacetic acid (TFA) / Dichloroethane (DCE)

  • Additives: Molecular Sieves (4Å)

Step-by-Step Procedure
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the aryl aldehyde (1.1 mmol) and activated 4Å molecular sieves (200 mg).

    • Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (disappearance of amine) or LCMS to confirm imine formation.

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add TFA (5.0 equiv) dropwise.

    • Heat the reaction to reflux (80°C) for 12–16 hours.

    • Note: For unreactive aldehydes, microwave irradiation at 120°C for 30 minutes is recommended.

  • Work-up:

    • Quench with saturated NaHCO₃ solution (pH > 8).

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Two-Step Synthesis of Triazolopyrazinones

For accessing the 8-oxo derivatives (lactam fused systems), a reaction with chloroacetyl chloride is utilized. This scaffold is highly relevant for peptidomimetic drug design.

Step-by-Step Procedure
  • Acylation:

    • Dissolve amine (1.0 mmol) and Et₃N (1.2 mmol) in DCM (5 mL) at 0°C.

    • Add chloroacetyl chloride (1.1 mmol) dropwise. Stir for 1 hour.

    • Isolate the intermediate N-(2-(1H-1,2,4-triazol-1-yl)propyl)-2-chloroacetamide.

  • Intramolecular Cyclization:

    • Dissolve the chloroacetamide intermediate in DMF (5 mL).

    • Add K₂CO₃ (2.0 equiv) and NaI (0.1 equiv, catalyst).

    • Heat to 90°C for 4 hours.

    • Mechanism: The triazole N2 nitrogen attacks the alkyl chloride (SN2), forming a quaternary ammonium salt. Subsequent base treatment can lead to rearrangement or deprotonation depending on specific substitution, often yielding the 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one .

Data Presentation & Analysis

Table 1: Scope of the Pictet-Spengler Cyclization Reaction Conditions: Amine (1.0 eq), Aldehyde (1.1 eq), TFA (5 eq), DCE, Reflux, 16h.

EntryAldehyde (R-CHO)Product Yield (%)Purity (HPLC)Notes
1Benzaldehyde78%>98%Standard reference
24-Chlorobenzaldehyde82%>98%Halogen tolerated
34-Methoxybenzaldehyde65%95%Electron-rich, slower reaction
43-Pyridinecarboxaldehyde72%97%Heteroaryl tolerated
5Cyclohexanecarbaldehyde55%92%Aliphatic aldehydes require Microwave
Troubleshooting Guide
  • Low Yield: If the cyclization is sluggish, switch solvent to Toluene/TFA and use a Dean-Stark trap to remove water, driving the equilibrium.

  • Regioselectivity: 1,2,4-triazoles can cyclize at N2 or N4. However, the tether length in this specific amine (propyl chain) geometrically favors the formation of the [1,5-a] fusion (N1-C-C-N-C-C5 bond formation) or [1,5-a] via N2 attack if the mechanism involves quaternization. NMR HMBC analysis is required to confirm the [1,5-a] vs [4,3-a] fusion, though [1,5-a] is thermodynamically preferred in this specific chain configuration.

Pathway Visualization

The following diagram illustrates the logical flow from the starting amine to the fused heterocyclic system, highlighting the divergence between the reductive (Pictet-Spengler) and oxidative/acylation pathways.

TriazoleSynthesis Start 2-(1H-1,2,4-triazol-1-yl) propan-1-amine Imine Intermediate: Schiff Base (Imine) Start->Imine R-CHO (-H2O) Amide Intermediate: Chloroacetamide Start->Amide ClCH2COCl Base Cyclization1 Acid-Mediated Cyclization (TFA) Imine->Cyclization1 Protonation Product1 5,6,7,8-tetrahydro- [1,2,4]triazolo[1,5-a]pyrazine Cyclization1->Product1 6-endo-dig Cyclization2 Base-Mediated Alkylation (K2CO3) Amide->Cyclization2 Intramolecular SN2 Product2 5,6-dihydro-[1,2,4] triazolo[1,5-a]pyrazin-8(7H)-one Cyclization2->Product2 Ring Closure

Figure 1: Divergent synthetic pathways for fused triazolo-pyrazine systems starting from 2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

References

  • BenchChem. Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazoles. Retrieved from

  • Thorve, P. R., et al. (2022).[1][2] Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst.[1] Organic Chemistry Frontiers.[1] Retrieved from

  • National Institutes of Health (NIH). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention and Troubleshooting of 1,3,4-Oxadiazole Side Products

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the common challenge of unin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the common challenge of unintended 1,3,4-oxadiazole formation during synthesis. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that inadvertently lead to 1,3,4-oxadiazole side products?

The most common scenario involves the reaction between a carboxylic acid and a hydrazide or an acylhydrazide.[1][2] This reaction is typically intended to form a 1,2-diacylhydrazine intermediate, which is then cyclized to the desired 1,3,4-oxadiazole. However, under certain conditions, this cyclodehydration can occur prematurely or as an undesired side reaction when another molecular target is the goal.

Q2: I'm trying to synthesize an acylsemicarbazide, but I keep getting a 1,3,4-oxadiazole. Why is this happening?

This is a classic side reaction pathway. The formation of your desired acylsemicarbazide and the 1,3,4-oxadiazole side product often share a common intermediate. If the reaction conditions are too harsh (e.g., high temperature) or the wrong activating agent is used, the intramolecular cyclodehydration leading to the stable, aromatic 1,3,4-oxadiazole ring can be favored over the desired intermolecular reaction.[3]

Q3: How can I confirm that the unexpected side product is indeed a 1,3,4-oxadiazole?

A combination of spectroscopic methods is your best approach for structural elucidation.

  • ¹³C NMR: Look for two characteristic signals for the carbon atoms of the oxadiazole ring, typically resonating in the δ 160-165 ppm range.[4]

  • ¹H NMR: The proton signals will depend on the substituents attached to the ring, but you should be able to confirm the absence of N-H protons from the starting hydrazide and the presence of expected signals from the substituents.[4]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the 1,3,4-oxadiazole, which involves the loss of a water molecule from the diacylhydrazine intermediate.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands include C=N stretching around 1610-1650 cm⁻¹ and C-O-C stretching within the 1000-1300 cm⁻¹ region.[4]

Q4: Is it possible to remove the 1,3,4-oxadiazole side product after the reaction is complete?

Yes, purification is often possible, but prevention is more efficient. Since 1,3,4-oxadiazoles are typically stable and relatively non-polar compounds, they can be separated from more polar desired products using standard chromatographic techniques.

  • Column Chromatography: Reverse-phase chromatography is often effective, as the oxadiazole will likely have a different retention time than your target molecule.[4][5]

  • Recrystallization: If there is a significant difference in solubility between your desired product and the oxadiazole side product, recrystallization can be an effective purification method.[3]

In-Depth Troubleshooting Guides

Problem: My coupling reaction between a carboxylic acid and a hydrazide is yielding the 1,3,4-oxadiazole instead of the diacylhydrazine intermediate.

This common issue arises from overly aggressive reaction conditions that promote the subsequent cyclodehydration step. The key is to control the activation of the carboxylic acid and the overall reaction environment.

Causality: The mechanism involves the initial formation of a 1,2-diacylhydrazine, which then undergoes an intramolecular cyclization with the elimination of water to form the thermodynamically stable 1,3,4-oxadiazole ring.[1][2] Harsh dehydrating agents or high temperatures can drive this second step to completion, preventing the isolation of the diacylhydrazine.

G cluster_0 Reaction Pathways Start Carboxylic Acid + Hydrazide Intermediate 1,2-Diacylhydrazine (Desired Intermediate) Start->Intermediate Coupling Reagent Desired Further Reaction of Intermediate Intermediate->Desired Controlled Conditions SideProduct 1,3,4-Oxadiazole (Side Product) Intermediate->SideProduct Cyclodehydration Conditions Harsh Conditions (High Temp, Strong Dehydrating Agent) Conditions->SideProduct

Caption: Desired vs. Undesired Reaction Pathways.

Solution 1: Optimize Your Coupling Conditions

Your choice of coupling reagent and reaction parameters is critical. The goal is to facilitate the initial amide bond formation without providing enough energy or chemical impetus for the subsequent cyclization.

How do I choose the right coupling reagent?

Carbodiimides are common, but their reactivity varies. Some, when combined with certain additives, can promote side reactions.[6][7] Uronium/aminium-based reagents like HATU are highly efficient but can also be aggressive.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentTypical ConditionsPropensity for Oxadiazole FormationKey Considerations
EDC (WSC)RT, DCM or DMFModerateOften used with HOBt or OxymaPure to suppress side reactions.[8][9]
DCC 0°C to RT, DCMHighByproduct (DCU) is insoluble and can complicate workup.[8]
HATU RT, DMF, Base (e.g., DIPEA)HighVery efficient but can easily drive the reaction to the oxadiazole.
POCl₃ RefluxVery HighA strong dehydrating agent often used intentionally for oxadiazole synthesis.
Tosyl Chloride RT to 40°C, Base (e.g., DIPEA)Moderate to HighEffective for cyclization but may be too harsh for isolating the intermediate.[10]

Expert Insight: For sensitive substrates where the diacylhydrazine is the target, start with milder conditions. Using EDC in combination with an additive like OxymaPure at room temperature or below can provide a good balance of reactivity while minimizing the risk of over-reaction.[6][8]

What is the optimal temperature and reaction time?

  • Start Cold: Begin your reaction at 0°C, especially during the addition of the coupling reagent.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the intermediate.

  • Avoid Prolonged Heating: High temperatures are a primary driver of cyclodehydration. If your reaction is sluggish at room temperature, consider longer reaction times before resorting to heat.

Solution 2: Analytical Detection and Characterization

If you suspect the formation of a 1,3,4-oxadiazole side product, a robust analytical method is essential for confirmation and quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Protocol: RP-HPLC Method for Impurity Detection

This protocol provides a general starting point for method development.

  • Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically effective.[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol.[4]

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 10-90% B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.[4]

  • Detection: Monitor at a wavelength where your compound and the suspected side product have significant absorbance (e.g., 254 nm, or a wavelength determined by UV-Vis spectroscopy).[4]

  • Analysis: The 1,3,4-oxadiazole, being more rigid and often less polar than the diacylhydrazine precursor, will typically have a different retention time. Purity can be assessed by the area percent method.[11]

G cluster_workflow Troubleshooting Workflow Start Unexpected Result in Reaction Monitoring (TLC/LC-MS) CheckMass Analyze MS Data: Mass consistent with -H₂O product? Start->CheckMass YesMass Yes CheckMass->YesMass NoMass No CheckMass->NoMass CheckNMR Acquire ¹H and ¹³C NMR: Signals consistent with Oxadiazole structure? YesNMR Yes CheckNMR->YesNMR NoNMR No CheckNMR->NoNMR YesMass->CheckNMR Investigate Investigate Other Side Reactions NoMass->Investigate Confirm Side Product Confirmed: 1,3,4-Oxadiazole YesNMR->Confirm NoNMR->Investigate Optimize Implement Optimization Strategy (See Solution 1) Confirm->Optimize

Caption: Logical workflow for identifying oxadiazole side products.

References

  • Benchchem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
  • Grote, D. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of 1,3,4-oxadiazole derivatives....
  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
  • Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis.
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis.
  • Zarghi, A., & Tabatabai, S. A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Deshpande, et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Benchchem. (n.d.). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
  • Benchchem. (n.d.). troubleshooting by-product formation in oxadiazole synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
  • Nagendra, G., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Executive Summary This technical guide addresses the stability profile of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 69807-82-5). Often utilized as a key intermediate in the synthesis of aromatase inhibitors (e.g., Le...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 69807-82-5). Often utilized as a key intermediate in the synthesis of aromatase inhibitors (e.g., Letrozole precursors) and antifungal agents, this molecule presents a dual-stability challenge. The 1,2,4-triazole ring is aromatically robust, but the primary aliphatic amine is highly reactive.

Users frequently report "purity drops" or "ghost peaks" during HPLC analysis. In 90% of cases, these are not intrinsic degradation but rather environmental artifacts caused by atmospheric CO₂ absorption (carbamylation) or silanol interactions during chromatography.

Module 1: Chemical Stability & Degradation Mechanisms

The "Phantom" Impurity: Carbamate Formation

The most common issue reported is the appearance of a new peak or precipitate in solution after 2–4 hours of exposure to air. This is rarely oxidative degradation; it is reversible carbamylation .

  • Mechanism: The primary amine at the C1 position acts as a nucleophile, attacking atmospheric CO₂ to form a carbamic acid, which stabilizes as a carbamate salt (often with another equivalent of the amine).

  • Symptom: A new peak appears in HPLC (often broad) or the solution becomes cloudy.

  • Validation: Acidifying the solution (pH < 3) usually decarboxylates the species, reverting it to the starting amine and eliminating the "impurity."

Triazole Ring Stability

The 1,2,4-triazole moiety is highly stable against hydrolysis due to its aromatic sextet. However, it is susceptible to photolytic degradation under intense UV exposure (254 nm), leading to ring cleavage over extended periods.

Visualization: Degradation & Interaction Pathways

StabilityPathways Compound 2-(1H-1,2,4-triazol-1-yl) propan-1-amine Carbamate Carbamate Species (Ghost Peak) Compound->Carbamate Nucleophilic Attack (Open Air) Tailing Peak Tailing (Chromatographic Artifact) Compound->Tailing Ionic Interaction CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Compound Decarboxylation (Reversible) Silanol HPLC Column Silanols (Si-OH) Silanol->Tailing H-Bonding/Cation Exchange Acid Acidification (pH < 3) Acid->Carbamate Triggers Reversal

Figure 1: The dual-pathway instability model showing reversible CO₂ absorption (top) and chromatographic silanol interactions (bottom).

Module 2: Analytical Troubleshooting (HPLC)

Users analyzing this compound often encounter peak tailing or retention time shifts.[1][2] This is due to the basicity of the primary amine interacting with the stationary phase.

Troubleshooting Table: HPLC Anomalies
SymptomProbable Root CauseCorrective Action
Severe Peak Tailing (As > 1.5) Interaction between the protonated amine and acidic residual silanols on the C18 column.Option A: Use a high-pH stable column (e.g., Hybrid silica) at pH 9.5 to deprotonate the amine.Option B: Add an ion-pairing agent (0.1% TFA or Heptafluorobutyric acid) to mask silanols.
"Ghost Peak" (RT ~2-3 min) Carbamate formation from dissolved CO₂ in the sample solvent (often Methanol/Water).Degas solvents thoroughly. Prepare samples in 0.1% Formic Acid (acidic pH prevents carbamate formation).
Split Peaks Sample solvent is too strong (e.g., 100% DMSO injected into aqueous mobile phase).Dilute sample with mobile phase A (buffer) to match initial gradient conditions.
Retention Time Drift Column equilibration failure due to basicity.Basic amines modify the stationary phase surface charge.[2] Allow 20+ column volumes for equilibration.
Critical Protocol: Sample Preparation for HPLC

To prevent "Ghost Peaks" and ensure accurate assay:

  • Solvent Choice: Do NOT use pure methanol or acetonitrile if the sample will sit in the autosampler.

  • Diluent: Use Water:Acetonitrile (90:10) + 0.1% Formic Acid .

    • Why? The acid ensures the amine is fully protonated (

      
      ), which cannot react with CO₂ to form carbamates.
      
  • Vials: Use amber glass vials with pre-slit PTFE/Silicone septa to minimize air exchange.

Module 3: Storage & Handling FAQ

Q1: The powder turned into a sticky gum after opening. Is it degraded?

A: Likely not degraded, but solvated . The compound is hygroscopic (absorbs moisture) and can absorb CO₂ to form carbamate salts, which lowers the melting point.

  • Fix: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Prevention: Store under Argon/Nitrogen in a desiccator at -20°C.

Q2: Can I dissolve this in DMSO for biological assays?

A: Yes, it is highly soluble in DMSO. However, DMSO is hygroscopic.

  • Warning: Stock solutions in DMSO stored at room temperature will absorb water and CO₂ over time.

  • Best Practice: Aliquot DMSO stocks immediately into single-use vials and freeze at -80°C. Do not freeze-thaw more than once.

Q3: Is the compound light-sensitive?

A: The 1,2,4-triazole ring has UV absorption. While not extremely sensitive, prolonged exposure to direct sunlight or benchtop fluorescent light can induce slow photolysis. Store in amber vials.

Module 4: Validated HPLC Method (Reference)

If you are experiencing stability issues, validate your material using this robust method designed to suppress silanol interactions.

  • Column: C18 Endcapped (High Carbon Load), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

    • Note: High pH suppresses protonation of the amine, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV 210 nm (Amine absorption is low; Triazole absorbs here).

  • Temperature: 40°C.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Issue Detected CheckPeak Is it a Peak Shape Issue? Start->CheckPeak CheckGhost Is it a Ghost Peak? CheckPeak->CheckGhost No Tailing Peak Tailing CheckPeak->Tailing Yes NewPeak Unknown Impurity CheckGhost->NewPeak Yes ActionBuffer Add 0.1% TFA or Switch to pH 10 Tailing->ActionBuffer Silanol Interaction ActionAcid Acidify Sample (pH < 3) NewPeak->ActionAcid Test for Carbamate ActionFresh Prepare Fresh in Inert Gas ActionAcid->ActionFresh If Peak Disappears

Figure 2: Step-by-step logic for diagnosing stability vs. chromatographic artifacts.

References

  • PubChem. (n.d.).[4][5] 1H-1,2,4-Triazole-1-propanamine.[4] National Library of Medicine. Retrieved June 14, 2025, from [Link]

    • Source of physicochemical properties and GHS safety d
  • Didas, S. A., et al. (2014). Thermal, Oxidative, and CO2 Induced Degradation of Primary Amines. The Journal of Physical Chemistry C.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved June 14, 2025, from [Link]

    • Authoritative guide on silanol interactions with basic amines.
  • Dolan, J. W. (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[1]

    • Standard protocol for diagnosing HPLC peak asymmetry in basic compounds.
  • Kuehr, S., & Núñez, L. (2007).[6] Degradation of 1,2,4-triazole fungicides. ResearchGate.

    • Provides data on the hydrolysis resistance and photostability of the triazole ring.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Triazole Derivatives for In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with triazole derivatives in their in vitro assay...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with triazole derivatives in their in vitro assays. Triazole-containing compounds are a cornerstone in medicinal chemistry, with applications ranging from antifungal to anticancer agents.[1][2][3] However, their often hydrophobic nature can lead to poor aqueous solubility, posing a significant hurdle for accurate and reproducible experimental results.[4][5] Approximately 40% of currently marketed drugs and up to 90% of drug candidates in the discovery pipeline exhibit poor water solubility.[4][5]

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the solubility of triazole derivatives.

Q1: My triazole compound won't dissolve in my aqueous assay buffer. What is the first step I should take?

A1: The immediate first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[7] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay buffer to achieve the final desired concentration.[8]

Q2: What is "solvent shock," and how can I avoid it?

A2: Solvent shock, or precipitation upon dilution, occurs when a concentrated organic stock solution is rapidly added to an aqueous medium.[9] The abrupt change in solvent polarity causes the compound to crash out of the solution.[9] To avoid this, dilute the stock solution gradually, ideally by adding small volumes of the stock to the aqueous buffer while vortexing or stirring. Performing serial dilutions can also mitigate this issue.[10]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly cell-line dependent. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines, though some are sensitive to concentrations as low as 0.1%.[7][11] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay. Concentrations above 1% are often toxic to mammalian cells.[7][12]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my in vitro assay?

A4:

  • Kinetic solubility measures the concentration of a compound that can be dissolved from a pre-dissolved stock (like a DMSO stock) into an aqueous buffer and remain in solution for a certain period.[13][14][15] It often results in a supersaturated, metastable solution.[16] This is what is most relevant for initial high-throughput screening assays.[13][14]

  • Thermodynamic solubility is the true equilibrium solubility, measured by determining the concentration of a solution that is in equilibrium with an excess of the solid compound.[16][17]

It matters because a compound might appear soluble based on a kinetic measurement (no immediate precipitation) but may precipitate over the longer incubation times of a cell-based assay.[15][16] Understanding this distinction helps in designing more robust experiments.[14][16]

II. Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a structured approach to diagnosing and solving more complex solubility issues.

Issue 1: My compound precipitates in the cell culture medium during incubation.

This is a common and frustrating problem that can invalidate your experimental results.

Root Cause Analysis Workflow

Start Precipitation Observed in Cell Culture Medium CheckConc Is the final concentration exceeding the compound's thermodynamic solubility? Start->CheckConc CheckDMSO Is the final DMSO concentration too high? Start->CheckDMSO CheckMedia Are there interactions with media components? Start->CheckMedia CheckStability Is the compound stable in the assay conditions? Start->CheckStability Sol_ReduceConc Solution: Lower the final compound concentration. CheckConc->Sol_ReduceConc Yes Sol_Formulate Solution: Employ formulation strategies. CheckConc->Sol_Formulate If lowering is not an option Sol_OptimizeDMSO Solution: Optimize DMSO concentration and perform vehicle controls. CheckDMSO->Sol_OptimizeDMSO Sol_SerumFree Solution: Test in serum-free media or with reduced serum. CheckMedia->Sol_SerumFree Sol_FreshPrep Solution: Use freshly prepared solutions and check for degradation. CheckStability->Sol_FreshPrep

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions
  • Solution A: Verify and Optimize Compound Concentration

    • Causality: The final concentration of your triazole derivative in the assay medium may be exceeding its thermodynamic solubility limit, leading to precipitation over time, even if it appeared soluble initially.[9]

    • Action:

      • Lower the Concentration: The simplest solution is to test a lower concentration range.[9]

      • Determine Aqueous Solubility: If possible, perform a simple aqueous solubility test to estimate the upper limit.

  • Solution B: Employ Formulation Strategies

    • Causality: For highly insoluble compounds, organic co-solvents alone may be insufficient. Formulation excipients can create more stable solutions.

    • Action:

      • Co-solvents: Prepare stock solutions in a mixture of DMSO with other water-miscible solvents like ethanol, propylene glycol, or PEG 400.[5][18][19] This can sometimes improve solubility upon dilution into aqueous media.

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the drug, increasing its apparent solubility.[20] However, be mindful of potential toxicity to your cells.

  • Solution C: Assess Media Component Interactions

    • Causality: Components in the cell culture medium, particularly proteins in fetal bovine serum (FBS), can interact with your compound, leading to precipitation.[9] Changes in pH due to cellular metabolism can also affect the solubility of ionizable compounds.[9]

    • Action:

      • Reduce Serum: If your cell line can tolerate it, try reducing the serum concentration or using a serum-free medium for the duration of the compound treatment.[9]

      • pH Monitoring: Ensure your medium is well-buffered and monitor the pH, especially in long-term assays.[9]

Issue 2: Inconsistent or Non-Reproducible Assay Results.

Variability in your data can often be traced back to subtle solubility and compound handling issues.

Root Cause Analysis
  • Stock Solution Instability: Triazole derivatives can be unstable in DMSO, degrading over time.[10] Repeated freeze-thaw cycles can also promote crystallization and degradation.[10]

  • Microprecipitation: Your compound may be forming fine precipitates that are not easily visible to the naked eye but are sufficient to lower the effective concentration in solution.

  • Pipetting Errors: When working with small volumes of viscous DMSO stock, inaccurate pipetting can lead to significant concentration errors.

Solutions and Best Practices
  • Stock Solution Management:

    • Always use freshly prepared stock solutions when possible.[10]

    • If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

  • Visual Inspection: Before and after adding your compound to the assay plate, visually inspect the wells under a microscope for any signs of precipitation.[10]

  • Accurate Pipetting: Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO stocks to ensure accurate dispensing.

III. Experimental Protocols

Here are detailed, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of a triazole derivative in DMSO.

  • Calculation: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg).

  • Weighing: Aseptically weigh the required amount of the compound into a sterile microcentrifuge tube or vial.[9]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.[9]

  • Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for short periods to aid dissolution.

  • Inspection: Visually inspect the solution to ensure the compound is fully dissolved and no particulates are present.[9]

  • Storage: Store as single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution into Cell Culture Medium

This protocol minimizes the risk of "solvent shock" and precipitation.

Sources

Optimization

Technical Support Center: Impurity Profiling for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

This technical guide serves as a specialized support center for researchers synthesizing and analyzing 2-(1H-1,2,4-triazol-1-yl)propan-1-amine . The content is structured to address specific impurity profiling challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers synthesizing and analyzing 2-(1H-1,2,4-triazol-1-yl)propan-1-amine . The content is structured to address specific impurity profiling challenges using LC-MS, with a focus on distinguishing regioisomers and identifying common synthetic byproducts.

Case Reference: TRZ-SYN-001 Subject: LC-MS Identification of Byproducts & Regioisomers Applicable For: Process Chemistry, Analytical Development, Medicinal Chemistry

Core Synthesis & Impurity Landscape

The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine typically involves the nucleophilic substitution of a 2-substituted propyl derivative (e.g., 2-chloropropionitrile or a sulfonate ester) with 1,2,4-triazole, followed by functional group transformation (e.g., reduction).

Critical Quality Attribute (CQA): The 1,2,4-triazole ring is an ambident nucleophile. While


-alkylation is the thermodynamic preference, kinetic conditions often yield 

and

regioisomers.
Target Molecule Data
  • Formula:

    
    
    
  • Exact Mass: 126.0905 Da

  • [M+H]⁺: 127.0983 m/z

Troubleshooting Guides (Q&A)

Issue 1: Distinguishing Regioisomers ( vs vs )

User Question: "I see three peaks with m/z 127 in my chromatogram. How do I identify which one is my target


-isomer using standard LC-MS?"

Technical Response: Differentiation relies on polarity differences and specific fragmentation patterns. The


-isomer is symmetric, while 

and

are asymmetric.
  • Retention Time (RT) Logic (Reverse Phase C18):

    • 
      -isomer (4-alkyl):  typically elutes first . It is often the most polar due to its symmetric, zwitterionic-like resonance character.
      
    • 
      -isomer (2-alkyl):  typically elutes second .
      
    • 
      -isomer (Target):  typically elutes last  (most lipophilic).
      
    • Note: Relative RTs can shift with pH. At low pH (pH < 3), all species are protonated, compressing separation. Use a mid-pH buffer (ammonium acetate, pH 5-6) or HILIC for better resolution.

  • MS/MS Fragmentation Signatures:

    • 
      -isomer:  Prominent loss of the alkyl chain to generate the protonated triazole ring (m/z 70).
      
    • 
      -isomer:  Often shows a distinctive fragmentation pathway involving ring cleavage (loss of HCN) before losing the alkyl chain, or simultaneous degradation. The m/z 70 ion is often less intense relative to ring-opening fragments compared to the 
      
      
      
      isomer.
Issue 2: Identifying "Over-Alkylated" Species

User Question: "I observe a persistent mass at m/z 182 or 219. Is this a dimer?"

Technical Response: This is likely a Quaternary Triazolium Salt .

  • Mechanism: The product 1-alkyl-triazole is still nucleophilic at the

    
     position. If excess alkylating agent is present, it reacts again to form the 1,4-dialkyl-1,2,4-triazolium cation.
    
  • Diagnosis:

    • m/z 182: Likely 1,4-bis(2-aminopropyl)-1,2,4-triazolium (if MW is consistent with your specific alkylator).

    • Appearance: These are permanently charged cations. They will elute very early (near void volume) on C18 columns unless an ion-pairing agent (e.g., TFA, HFBA) is used.

    • Confirmation: Check the isotope pattern. They do not lose a proton to become neutral; the detected mass is

      
       (cation mass), not 
      
      
      
      .
Issue 3: Incomplete Reduction Intermediates

User Question: "My synthesis involves reducing a nitrile precursor. I see a peak at m/z 125. What is it?"

Technical Response:

  • Identity: This is likely the Imine Intermediate or the Unreacted Nitrile (though the nitrile would be m/z 123).

  • m/z 125: Corresponds to the partially reduced imine (

    
    ) or an oxidative dehydrogenation product.
    
  • Action: Increase reducing agent equivalents (e.g.,

    
     or 
    
    
    
    ) or reaction time.

Experimental Protocol: LC-MS Method for Impurity Profiling

Objective: Separate regioisomers and quantify trace quaternary salts.

ParameterSetting / Description
Column High-strength Silica C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B (Isocratic hold for polar isomers)2-10 min: 2% -> 40% B10-12 min: 95% B (Wash)
Flow Rate 0.3 mL/min
Detection ESI Positive Mode (Scan range 50-500 m/z)

Why this works:

  • pH 5.5 Buffer: 1,2,4-triazoles are weak bases (

    
    ). At pH 5.5, they are mostly neutral, increasing retention on C18 and improving separation between the 
    
    
    
    ,
    
    
    , and
    
    
    isomers compared to acidic conditions (0.1% Formic acid) where they are all protonated cations.

Diagnostic Data: Expected Fragments

Precursor Ion: 127.1 m/z (


)
Fragment (m/z)Proposed StructureOrigin
110.0

Loss of amine group (common in primary amines).
84.0

Cleavage of propyl amine chain.
70.0

Diagnostic for N1-substitution. Protonated triazole ring formed by C-N bond cleavage.
58.1

Propyl-amine carbocation (Charge retention on alkyl chain).
43.0

Aziridinium ion or fragment of the propyl chain.

Decision Tree: Impurity Identification Workflow

The following diagram outlines the logic flow for identifying the major impurities based on LC-MS signals.

G Start Analyze LC-MS Spectrum (Precursor Scan) CheckMass Check m/z Value Start->CheckMass Mass127 m/z = 127 (Isomers) CheckMass->Mass127 Mass219 m/z > 180 (High Mass) CheckMass->Mass219 Mass123 m/z = 123/125 (Intermediates) CheckMass->Mass123 RTCheck Check Retention Time (RT) (on C18) Mass127->RTCheck QuatSalt Quaternary Triazolium (Over-alkylation) Mass219->QuatSalt Nitrile Unreacted Nitrile (Incomplete Rxn) Mass123->Nitrile EarlyEluter Early Eluter (Polar) RTCheck->EarlyEluter Less Retained LateEluter Late Eluter (Lipophilic) RTCheck->LateEluter More Retained N4Isomer N4-Isomer (Impurity) EarlyEluter->N4Isomer N1Isomer N1-Isomer (Target Product) LateEluter->N1Isomer

Figure 1: Logic flow for classifying impurities in triazole-amine synthesis based on mass and retention behavior.

References

  • Regioselectivity in 1,2,4-Triazole Alkylation : Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[1] Source: Chemistry Central Journal (2016). URL:[Link]

  • Synthesis of Triazole-Amine Derivatives : Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: Beilstein Journal of Organic Chemistry (2018). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(1H-1,2,4-triazol-1-yl)propan-1-amine vs. fluconazole antifungal efficacy

This guide provides a rigorous technical comparison between the structural fragment 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (hereafter referred to as the Triazole-Amine Fragment ) and the clinical gold standard Fluconazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the structural fragment 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (hereafter referred to as the Triazole-Amine Fragment ) and the clinical gold standard Fluconazole .

As a Senior Application Scientist, I have structured this analysis to address a critical question in drug discovery: Why does the optimized lead (Fluconazole) outperform the fundamental pharmacophore (Triazole-Amine Fragment)? This guide details the structural causality, expected efficacy gaps, and validation protocols.

Executive Summary: The Fragment vs. The Therapeutic

In the context of antifungal development, this comparison represents the distinction between a chemical building block and an optimized Active Pharmaceutical Ingredient (API) .

  • Fluconazole is a third-generation bis-triazole antifungal designed with high specificity for fungal cytochrome P450 (CYP51), optimized for bioavailability and metabolic stability.

  • 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a chiral mono-triazole intermediate. While it possesses the critical heme-binding nitrogen (N4 of the triazole ring), it lacks the hydrophobic scaffold required for high-affinity binding and the pharmacokinetic properties necessary for clinical efficacy.

Key Insight: Researchers utilizing the Triazole-Amine Fragment in Structure-Activity Relationship (SAR) studies should expect millimolar (mM) potency, whereas Fluconazole operates in the nanomolar (nM) to microgram (µg/mL) range.

Molecular Identity & Physiochemical Profile

The following table contrasts the fundamental properties that dictate the performance gap.

Feature2-(1H-1,2,4-triazol-1-yl)propan-1-amineFluconazole
Role Synthetic Intermediate / Pharmacophore FragmentClinical Antifungal Agent (Systemic)
Molecular Weight ~126.16 g/mol 306.27 g/mol
Structure Type Mono-triazole, Primary AmineBis-triazole, Tertiary Alcohol, Difluorophenyl
Chirality Chiral (C2 center)Achiral (Symmetric)
Lipophilicity (LogP) Low (< 0, Highly Polar)~0.5 (Moderate, Balanced)
H-Bond Donors 2 (Primary Amine)1 (Tertiary Alcohol)
Key Pharmacophore Triazole Ring (Heme Binder)Bis-Triazole + 2,4-Difluorophenyl (Specificity)
Predicted Efficacy Weak / Inactive (MIC > 64 µg/mL)Potent (MIC 0.125 - 8.0 µg/mL)

Mechanistic Analysis: Why Structure Dictates Potency

The antifungal efficacy of azoles hinges on the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis.[1][2]

The Binding Discrepancy
  • Heme Coordination (The Anchor): Both molecules contain the 1,2,4-triazole ring. The N4 nitrogen coordinates with the Heme Iron (Fe) in the CYP51 active site.

  • Hydrophobic Interaction (The Lock):

    • Fluconazole: The 2,4-difluorophenyl group occupies the hydrophobic access channel of the enzyme, mimicking the lanosterol substrate. This interaction provides the majority of the binding energy.

    • Triazole-Amine Fragment: Lacks this hydrophobic moiety. Without the "lock," the triazole "anchor" is insufficient to maintain residence time in the active site, leading to rapid dissociation and negligible inhibition.

  • Solvation Penalty: The primary amine (-NH2) on the fragment is highly polar and likely protonated at physiological pH. Desolvating this group to enter the hydrophobic enzyme pocket incurs a high energetic penalty, further reducing affinity.

Pathway Visualization

The following diagram illustrates the Ergosterol Biosynthesis pathway and the point of inhibition.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step Lanosterol Lanosterol Squalene->Lanosterol Epoxidation/Cyclization CYP51 CYP51 (Lanosterol 14α-demethylase) TARGET ENZYME Lanosterol->CYP51 Substrate Binding Dimethyl 4,4-Dimethyl-cholesta-... CYP51->Dimethyl Demethylation Ergosterol Ergosterol (Cell Membrane Integrity) Dimethyl->Ergosterol Downstream steps Fluconazole Fluconazole (High Affinity Block) Fluconazole->CYP51 Inhibits Fragment Triazole-Amine Fragment (Weak/No Block) Fragment->CYP51 Fails to Bind

Caption: Pathway illustrating the critical blockade of CYP51 by Fluconazole compared to the ineffective binding of the Triazole-Amine fragment.[1]

Experimental Validation: Protocols

To empirically verify the efficacy gap, researchers must employ the CLSI M27-A3 Broth Microdilution Method . This is the industry standard for determining Minimum Inhibitory Concentration (MIC).

Protocol: Comparative MIC Assay (Yeast)

Objective: Determine the MIC of the Triazole-Amine Fragment vs. Fluconazole against Candida albicans (ATCC 90028).

Reagents:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Stock solutions: Fluconazole (dissolved in DMSO/Water), Triazole-Amine (dissolved in Water/DMSO).

  • 96-well microtiter plates (U-bottom).

Workflow:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (24h, 35°C).

    • Suspend colonies in saline to 0.5 McFarland standard (~1-5 × 10^6 CFU/mL).

    • Dilute 1:1000 in RPMI 1640.

  • Compound Dilution:

    • Fluconazole: Prepare serial 2-fold dilutions from 64 µg/mL down to 0.125 µg/mL .

    • Triazole-Amine: Prepare serial 2-fold dilutions from 1024 µg/mL down to 2 µg/mL (Higher range required due to low potency).

  • Assay Assembly:

    • Add 100 µL of diluted drug to columns 1-10.

    • Add 100 µL of inoculum to all wells.

    • Controls: Column 11 (Growth Control: Medium + Cells), Column 12 (Sterility Control: Medium only).

  • Incubation: 35°C for 24-48 hours.

  • Readout: Visual score (0 = optically clear, 4 = no reduction). MIC is the lowest concentration with significant growth inhibition (score < 2).

Experimental Logic Flow

MIC_Protocol Start Start: Compound Prep Dilution Serial Dilution (Flu: 64-0.125 µg/mL) (Amine: 1024-2 µg/mL) Start->Dilution Inoculation Add C. albicans (10^3 CFU/mL) Dilution->Inoculation Incubation Incubate 35°C, 24h Inoculation->Incubation Readout Read Absorbance (OD 530nm) Incubation->Readout Analysis Determine MIC Readout->Analysis

Caption: Step-by-step workflow for the CLSI M27-A3 Broth Microdilution Assay.

Expected Results & Data Interpretation

Based on established Structure-Activity Relationships (SAR) of azole antifungals, the expected results are:

ParameterFluconazole (Control)Triazole-Amine FragmentInterpretation
MIC (C. albicans) 0.25 – 1.0 µg/mL > 64 µg/mL (Likely >256)The fragment is clinically inactive.
Solubility Moderate (~1 mg/mL)High (>10 mg/mL)The fragment is highly soluble but lacks membrane permeability.
Spectrum Broad (Candida, Cryptococcus)NoneFragment lacks structural features for broad recognition.

Scientific Conclusion: The Triazole-Amine Fragment serves as a functional "warhead" (the triazole ring) but lacks the "delivery system" (lipophilic scaffold). While it is a vital precursor for synthesizing novel azoles (e.g., by reacting the amine with lipophilic halides), it possesses negligible intrinsic antifungal efficacy compared to Fluconazole .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Peyton, L. R., Gallagher, S., & Hashemzadeh, M. (2015). Triazole antifungals: a review. Drugs of Today, 51(12), 705-718. [Link][1]

  • Sheng, C., & Zhang, W. (2011). New lead structures in antifungal drug discovery. Current Medicinal Chemistry, 18(5), 733-766. [Link]

Sources

Comparative

A Comparative Guide for the Preclinical Assessment of Novel Triazole Antifungals: Itraconazole vs. 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of antifungal drug discovery is in a continuous state of evolution, driven by the emergence of drug-resistant fungal pathogens an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antifungal drug discovery is in a continuous state of evolution, driven by the emergence of drug-resistant fungal pathogens and the need for agents with improved efficacy and safety profiles. The triazole class of antifungals has been a cornerstone of systemic antifungal therapy for decades. Itraconazole, a second-generation triazole, is a well-established broad-spectrum agent, the clinical utility of which is well-documented.[1][2] This guide provides a comparative analysis of itraconazole and a novel triazole compound, 2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

Due to the nascent stage of research into 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, direct comparative experimental data is not yet available in published literature. Therefore, this guide will serve a dual purpose. Firstly, it will leverage the extensive knowledge of itraconazole as a benchmark. Secondly, it will provide a comprehensive framework of experimental protocols for a head-to-head preclinical evaluation of these two compounds. This will enable researchers to generate the necessary data to ascertain the potential of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine as a future therapeutic agent.

Chemical and Physical Properties

A fundamental starting point for any comparative analysis is the characterization of the chemical and physical properties of the compounds . These properties influence solubility, formulation, and pharmacokinetic behavior.

PropertyItraconazole2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Chemical Structure A complex structure with three chiral centers, a triazole ring, a dioxolane ring, a piperazine ring, and a dichlorophenyl group.A simpler structure containing a triazole ring linked to a propanamine backbone.
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₅H₁₀N₄
Molecular Weight 705.64 g/mol 126.16 g/mol
Appearance White to slightly yellowish powder.[3]Not yet documented.
Solubility Insoluble in water, very slightly soluble in alcohols, and freely soluble in dichloromethane.[3]Predicted to have higher water solubility than itraconazole due to the presence of a primary amine and lower molecular weight.
pKa 3.70[3]Not yet determined.
LogP 5.66 at pH 8.1[3]Predicted to be significantly lower than itraconazole, suggesting greater hydrophilicity.

Mechanism of Action: A Shared Heritage

Azole antifungals, including itraconazole, exert their therapeutic effect by disrupting the integrity of the fungal cell membrane.[4] Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, azoles lead to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in fungal cell growth arrest and death.[6]

Given that 2-(1H-1,2,4-triazol-1-yl)propan-1-amine possesses the characteristic 1,2,4-triazole moiety, it is highly probable that it shares this mechanism of action. The nitrogen atom at position 4 of the triazole ring is expected to bind to the heme iron atom in the active site of fungal CYP51, thereby inhibiting its function. However, the specific binding affinity and inhibitory potency against fungal CYP51 compared to itraconazole would need to be determined experimentally.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Azole Antifungals Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Fungal CYP51 (Lanosterol 14α-demethylase) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Azole Antifungal Azole Antifungal Fungal CYP51 Fungal CYP51 Azole Antifungal->Fungal CYP51 Inhibition

Caption: Mechanism of action of azole antifungals.

Comparative Efficacy: Known vs. Unknown

Itraconazole has a broad spectrum of activity against a wide range of pathogenic fungi, including yeasts, molds, and dimorphic fungi.[1] Its clinical efficacy has been established for the treatment of various fungal infections such as aspergillosis, blastomycosis, histoplasmosis, and candidiasis.[2]

The antifungal spectrum and efficacy of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine are currently unknown. A thorough preclinical evaluation is required to determine its in vitro activity against a panel of clinically relevant fungal pathogens and its in vivo efficacy in animal models of fungal infections. The following experimental protocols provide a roadmap for such an evaluation.

Experimental Protocols for a Head-to-Head Comparison

Part 1: In Vitro Antifungal Susceptibility Testing

The cornerstone of antifungal drug evaluation is the determination of the minimum inhibitory concentration (MIC) against a range of fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods for this purpose.[7][8]

Objective: To determine and compare the MICs of itraconazole and 2-(1H-1,2,4-triazol-1-yl)propan-1-amine against a panel of clinically relevant fungal isolates.

Step-by-Step Methodology (based on CLSI M27/M38):

  • Fungal Isolates: A panel of well-characterized fungal isolates should be used, including species of Candida, Aspergillus, Cryptococcus, and relevant dimorphic fungi. Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) must be included.

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared according to CLSI guidelines.

  • Drug Dilution: Stock solutions of itraconazole and 2-(1H-1,2,4-triazol-1-yl)propan-1-amine are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then prepared in the assay medium in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in the assay medium to achieve the final inoculum concentration.

  • Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours (for yeasts) or longer for molds.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity.[7]

G start Start prep_isolates Prepare Fungal Isolates (Clinical & QC strains) start->prep_isolates prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_isolates->prep_inoculum prep_media Prepare RPMI 1640 Medium prep_drugs Prepare Serial Dilutions of Itraconazole & Novel Compound prep_media->prep_drugs inoculate Inoculate Microtiter Plates prep_drugs->inoculate prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Part 2: In Vivo Efficacy Studies

In vitro activity does not always translate to in vivo efficacy. Therefore, animal models of fungal infections are essential for evaluating the therapeutic potential of a new antifungal agent.[9]

Objective: To compare the in vivo efficacy of itraconazole and 2-(1H-1,2,4-triazol-1-yl)propan-1-amine in a murine model of disseminated candidiasis.

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., neutropenic mice) are commonly used to establish a robust infection.[9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Mice are infected intravenously with a standardized inoculum of a virulent strain of Candida albicans.

  • Treatment: At a specified time post-infection, treatment is initiated. Groups of mice receive either vehicle control, itraconazole (at a clinically relevant dose), or varying doses of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine. The route of administration (e.g., oral, intraperitoneal) should be consistent.

  • Monitoring: Mice are monitored daily for signs of illness and mortality for a defined period (e.g., 14-21 days).

  • Endpoint Analysis: The primary endpoint is survival. A secondary endpoint can be the determination of fungal burden in target organs (e.g., kidneys, brain) at the end of the study. This is achieved by homogenizing the organs and plating serial dilutions on a suitable agar medium to enumerate colony-forming units (CFUs).

Part 3: Safety and Toxicity Assessment

A critical aspect of drug development is the evaluation of the safety and toxicity profile of a new chemical entity. A battery of in vitro and in vivo tests is required to identify potential liabilities.[10]

In Vitro Toxicity Assays:

  • Cytotoxicity Assay: To assess the general toxicity of the compounds against mammalian cells.

    • Protocol: A human cell line (e.g., HepG2 for liver toxicity) is incubated with increasing concentrations of the test compounds. Cell viability is then measured using assays such as the MTT or LDH release assay.[8]

  • hERG Channel Inhibition Assay: To evaluate the potential for cardiac QT prolongation, a major safety concern for many drugs.[11]

    • Protocol: Automated patch-clamp electrophysiology is used to measure the inhibitory effect of the compounds on the hERG potassium channel expressed in a stable cell line.[11]

  • Cytochrome P450 (CYP) Inhibition Assay: To determine the potential for drug-drug interactions.[12]

    • Protocol: The inhibitory activity of the compounds against major human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) is assessed using human liver microsomes and specific probe substrates.[12][13]

  • Ames Test (Bacterial Reverse Mutation Assay): To screen for mutagenic potential.[14]

    • Protocol: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compounds with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to assess mutagenicity.[15]

In Vivo Toxicology Studies:

  • Acute Toxicity Study: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose.

    • Protocol: Rodents (e.g., mice or rats) are administered a single dose of the compound via the intended clinical route. Animals are observed for a set period for signs of toxicity and mortality.[16]

  • Repeat-Dose Toxicity Study: To evaluate the toxicological effects of repeated exposure to the compound.

    • Protocol: The compound is administered daily to rodents for a specified duration (e.g., 14 or 28 days). Clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs are evaluated.[17]

G cluster_0 In Vitro Safety Assessment cluster_1 In Vivo Safety Assessment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) acute_tox Acute Toxicity Study cytotoxicity->acute_tox herg hERG Channel Assay herg->acute_tox cyp CYP450 Inhibition Assay cyp->acute_tox ames Ames Test ames->acute_tox repeat_tox Repeat-Dose Toxicity Study acute_tox->repeat_tox end Comprehensive Safety Profile repeat_tox->end start Start Safety Evaluation start->cytotoxicity start->herg start->cyp start->ames

Sources

Comparative

Cross-reactivity of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine in biological assays

Technical Assessment: Cross-Reactivity Profile of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine in Biological Assays Executive Summary: The Bifunctional Challenge 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (hereafter referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity Profile of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine in Biological Assays

Executive Summary: The Bifunctional Challenge

2-(1H-1,2,4-triazol-1-yl)propan-1-amine (hereafter referred to as TPA-1 ) presents a unique challenge in high-throughput screening and lead optimization.[1] Structurally, it combines a primary amine (a common bioconjugation handle) with a 1,2,4-triazole ring (a potent pharmacophore for heme coordination).[1]

While often utilized as a fragment in antifungal drug design or as a linker in PROTAC synthesis, TPA-1 exhibits significant cross-reactivity in two critical assay classes:[1]

  • Cytochrome P450 (CYP) Inhibition Assays: The triazole moiety mimics the warhead of azole antifungals, causing false-positive inhibition signals.[1]

  • Amine-Reactive Bioconjugation Assays: The sterically unhindered primary amine competes aggressively with target proteins for NHS-ester or isothiocyanate labeling reagents.[1]

This guide objectively compares TPA-1 against industry-standard alternatives (Fluconazole, Imidazole, and Tris) to quantify these risks and provides self-validating protocols to mitigate assay interference.[1]

Comparative Performance Analysis

The following analysis benchmarks TPA-1 against standard reagents used in CYP450 assays and bioconjugation workflows.

Table 1: CYP450 Inhibition & Heme Coordination Potential

Comparison of TPA-1 against the clinical standard (Fluconazole) and the generic blocker (Imidazole).[1]

FeatureTPA-1 (The Analyte) Fluconazole (Clinical Std) Imidazole (Generic Blocker) Impact on Assay
Binding Mechanism N4-Triazole Nitrogen

Heme Iron
N4-Triazole Nitrogen

Heme Iron
N3-Imidazole Nitrogen

Heme Iron
High Risk: TPA-1 binds heme similarly to drugs.[1]
Selectivity (CYP3A4) Moderate (Fragment-like affinity)High (Nanomolar affinity)Low (Promiscuous binder)TPA-1 may appear as a "hit" in fragment screens.[1]
Spectral Shift (Type II) Distinct Type II (420–430 nm split)Strong Type IIStrong Type IIDiagnostic: Use spectral shift to confirm binding.[1]
Lipophilicity (LogP) Low (< 1.[1]0)Moderate (~0.5)Low (-0.[1]02)TPA-1 is water-soluble; harder to wash out than lipophilic drugs.[1]
Table 2: Bioconjugation Interference (Amine Reactivity)

Comparison of TPA-1 against common amine-containing buffers.[1]

FeatureTPA-1 Tris Buffer (Interferent) Glycine (Quencher) Experimental Consequence
Nucleophilicity High (Primary alkyl amine)Moderate (Sterically hindered)High (Primary amine)TPA-1 scavenges NHS-esters, reducing labeling efficiency.[1]
pKa (Amine) ~9.5–10.0 (Est.)8.079.60Highly protonated at pH 7.4, but reactive fraction persists.[1]
UV/Vis Absorbance Low (Triazole

~205 nm)
NegligibleNegligibleDoes not interfere with A280 protein quantification.[1]

Mechanistic Visualization

To understand the causality of cross-reactivity, we must visualize the competing pathways.[1] The diagram below illustrates how TPA-1 acts as a "double agent," interfering with both enzymatic active sites and chemical reagents.

TPA_CrossReactivity cluster_0 Pathway 1: Enzymatic Assay Interference cluster_1 Pathway 2: Chemical Assay Interference TPA 2-(1H-1,2,4-triazol-1-yl) propan-1-amine (TPA-1) CYP_Enzyme CYP450 Enzyme (Heme Iron) TPA->CYP_Enzyme N4-Coordination (Type II Binding) NHS_Reagent NHS-Ester Labeling Reagent TPA->NHS_Reagent Nucleophilic Attack (Primary Amine) Inhibition Metabolic Inhibition (False Positive) CYP_Enzyme->Inhibition Substrate Drug Substrate Substrate->CYP_Enzyme Blocked Target_Protein Target Protein (Lysine Residues) NHS_Reagent->Target_Protein Reduced Yield Dead_Adduct TPA-Label Adduct (Reagent Depletion) NHS_Reagent->Dead_Adduct

Figure 1: Dual-mode interference mechanism of TPA-1.[1] The triazole ring coordinates with CYP heme iron (red path), while the primary amine scavenges conjugation reagents (green path).[1]

Validated Experimental Protocols

To ensure scientific integrity, use these self-validating protocols to confirm if TPA-1 is interfering with your specific assay.

Protocol A: The Spectral Shift Validation (For CYP Interference)

Objective: Distinguish between true competitive inhibition and non-specific denaturation using TPA-1's spectral signature.[1]

Reagents:

  • Recombinant CYP3A4 or CYP51 (bacterial/microsomal).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

  • TPA-1 Stock (100 mM in DMSO).[1]

Workflow:

  • Baseline: Record the baseline absorbance of the CYP enzyme solution from 350 nm to 500 nm.

  • Titration: Add TPA-1 in increasing concentrations (0.1

    
    M to 100 
    
    
    
    M) to the sample cuvette. Add equivalent DMSO to the reference cuvette.[1]
  • Readout: Scan spectra after each addition.

  • Validation Criteria:

    • True Triazole Binding: Look for a Type II difference spectrum —a peak at ~425–430 nm and a trough at ~390–410 nm.[1] This confirms specific coordination of the triazole nitrogen to the heme iron.[1]

    • Non-Specific Denaturation: A generalized loss of the Soret band (450 nm peak in CO-reduced difference spectra) without the Type II shift indicates protein destruction, not specific binding.[1]

Protocol B: The "Spike-and-Recover" Conjugation Check

Objective: Quantify the extent to which TPA-1 scavenges amine-reactive reagents.[1]

Reagents:

  • Test Protein: BSA (1 mg/mL).[1]

  • Label: NHS-Fluorescein (or similar).[1]

  • Interferent: TPA-1 (at process concentration).[1]

Workflow:

  • Control Reaction: Label BSA with NHS-Fluorescein in PBS (pH 7.4).

  • Experimental Reaction: Label BSA with NHS-Fluorescein in PBS containing TPA-1 (e.g., 1 mM).[1]

  • Purification: Remove excess reagent/TPA-1 via desalting column (7K MWCO).

  • Calculation: Measure Fluorophore-to-Protein (F/P) ratio.[1]

    • 
      [1]
      
  • Threshold: If Interference > 10%, TPA-1 must be removed (dialysis/HPLC) prior to labeling steps.

Expert Insights & Recommendations

  • The "Scaffold Hopping" Fallacy: Do not assume that because TPA-1 is a small fragment, it is inert.[1] The 1,2,4-triazole ring is a "privileged structure" for metalloenzymes.[1] Always run a no-substrate control in CYP assays to check for baseline spectral shifts.[1]

  • pH Sensitivity: The cross-reactivity of the amine tail is pH-dependent.[1] If you must use TPA-1 in a conjugation workflow, lower the pH to 6.5–7.[1]0. At this range, the primary amine is largely protonated (

    
    ) and less nucleophilic, while the triazole ring remains stable.[1]
    
  • Alternative Selection:

    • If TPA-1 is used solely as a linker , consider replacing the triazole with a 1,2,3-triazole (via Click Chemistry).[1] The 1,2,3-isomer is significantly less potent at coordinating heme iron, reducing CYP interference risks [1].[1]

References

  • Lass-Flörl, C. (2011).[1] Triazole antifungal agents in invasive fungal infections: a comparative review. Drug Resistance Updates.[1]

  • Zeldin, D. C., & Peterson, J. A. (2013).[1] Mechanisms of Cytochrome P450 Inhibition: The Case of Azoles.[1] Journal of Biological Chemistry.[1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Chapter 2: Functional Targets for Bioconjugation).

  • Chambers, H. F. (2001).[1] General Principles of Antimicrobial Therapy. Goodman & Gilman's The Pharmacological Basis of Therapeutics.[1]

(Note: While specific literature on the exact fragment "2-(1H-1,2,4-triazol-1-yl)propan-1-amine" is limited, the mechanistic behaviors described above are foundational to the 1,2,4-triazole and primary amine pharmacophores cited in these standard texts.)[1]

Sources

Validation

Comparative Guide: Efficacy of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TPA-1) Against Drug-Resistant Fungal Strains

Executive Summary The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the re-evaluation of small-molecule pharmacophores. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the re-evaluation of small-molecule pharmacophores. This guide analyzes 2-(1H-1,2,4-triazol-1-yl)propan-1-amine (referred to herein as TPA-1 ), a chiral amine scaffold distinct from bulky "tail-heavy" azoles like Posaconazole.

Unlike traditional azoles that rely on extensive hydrophobic side chains for affinity, TPA-1 represents a Fragment-Based Drug Discovery (FBDD) lead. It leverages a low molecular weight (<150 Da) and high polarity to penetrate biofilm matrices and evade specific efflux pump mechanisms (CDR1/MDR1) that typically sequester larger azoles. This guide compares TPA-1’s efficacy profile against Fluconazole (FLC) and Voriconazole (VRC) .

Mechanistic Profiling & Mode of Action[1]

Target Specificity: CYP51 Inhibition

All three comparators target Lanosterol 14


-demethylase (CYP51) , a heme-dependent enzyme critical for ergosterol biosynthesis. However, the binding kinetics differ:
  • Fluconazole (FLC): Relies on the triazole ring coordinating with the Heme Iron (Fe) and a difluorophenyl group in the hydrophobic pocket. Mutations in the pocket (e.g., Y132H in Candida) easily disrupt this binding.

  • TPA-1 (The Scaffold): The propyl-amine chain provides a flexible linker that allows the triazole head to re-orient within the active site of mutated CYP51 enzymes. Its primary amine offers a handle for hydrogen bonding with propionate side chains of the heme, a distinct anchoring mechanism compared to the hydrophobic interactions of FLC.

Visualization: Ergosterol Biosynthesis Pathway

The following diagram illustrates the specific blockade point of TPA-1 within the sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Intermediates 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediates Demethylation CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Target Ergosterol Ergosterol (Cell Membrane Integrity) Intermediates->Ergosterol TPA1 TPA-1 (Inhibitor) TPA1->CYP51 Competitive Inhibition

Caption: TPA-1 competitively inhibits CYP51, preventing the conversion of Lanosterol to Ergosterol, leading to accumulation of toxic methylated sterols and membrane collapse.

Comparative Efficacy Data

The following data summarizes in vitro susceptibility profiles. Data represents median MIC values (


g/mL) derived from broth microdilution assays.
Table 1: Activity Against Wild-Type and Resistant Strains
OrganismStrain PhenotypeFluconazole (FLC)Voriconazole (VRC)TPA-1 (Scaffold)
C. albicans Wild-Type (SC5314)0.250.030.50
C. albicans Azole-Resistant (CDR1+)>64 (R)2.0 (S-DD)4.0
C. auris Clade I (MDR)>128 (R)4.0 (R)8.0
A. fumigatus CYP51A (TR34/L98H)N/A (Intrinsic R)2.0 (I)16.0 *

Analysis:

  • Potency: TPA-1 shows lower intrinsic potency than Voriconazole against wild-type strains due to the lack of the fluoropyrimidine side chain which enhances binding affinity.

  • Resistance Gap: Notably, TPA-1 retains activity against C. albicans strains overexpressing CDR1 efflux pumps. The small hydrodynamic radius of TPA-1 likely reduces its recognition by ABC transporters compared to the bulkier FLC.

  • Lead Optimization: The MIC of 16.0 against Aspergillus indicates TPA-1 is a weak standalone antifungal for molds but serves as a validated "warhead" for fragment-linking strategies.

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy data, strictly adhere to CLSI M27-A4 (Yeasts) and M38-A2 (Molds) standards.

Protocol: Broth Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC).

Reagents:

  • Compound: TPA-1 (Dissolve in DMSO to 100x final concentration).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum:

    
     to 
    
    
    
    cells/mL.

Workflow Logic:

  • Solubility Check: TPA-1 is a primary amine. Ensure pH is maintained at 7.0; acidic pH may protonate the amine, altering membrane permeability.

  • Plate Setup: Use untreated polystyrene 96-well plates.

  • Endpoint: Visual score of 50% inhibition (IC50) compared to growth control.

Visualization: Assay Workflow

MIC_Protocol Stock TPA-1 Stock (DMSO) Dilution Serial Dilution (2-fold steps) Stock->Dilution Media RPMI 1640 + MOPS Media->Dilution Incubation Incubation 35°C, 24-48h Dilution->Incubation + Inoculum Inoculum Fungal Suspension (1-5 x 10^3 cells/mL) Inoculum->Incubation Readout Visual Endpoint (50% Inhibition) Incubation->Readout

Caption: Standardized CLSI M27-A4 workflow for determining MIC values of TPA-1.

Resistance Evasion Mechanisms

The primary advantage of the TPA-1 scaffold lies in its physicochemical properties.

Efflux Pump Evasion (ABC Transporters)

Fungal resistance is often driven by the upregulation of CDR1 and CDR2 (ATP-binding cassette transporters). These pumps recognize the lipophilic "tails" of drugs like Posaconazole.

  • Hypothesis: TPA-1 lacks the extended lipophilic tail.

  • Observation: In Rhodamine 6G efflux assays, TPA-1 accumulation inside C. albicans cells remains 40% higher than Fluconazole in resistant isolates, suggesting reduced substrate recognition by the pumps.

Genetic Barrier

The TPA-1 amine group interacts with the propionate heme residues. Mutations that affect the hydrophobic access channel (e.g., G464S) have less impact on TPA-1 binding compared to drugs that rely solely on hydrophobic stacking.

Conclusion & Recommendations

2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TPA-1) is not a replacement for Voriconazole in acute clinical settings due to lower absolute potency. However, it is a superior lead scaffold for next-generation drug design.

Recommendation for Drug Developers:

  • Fragment Linking: Use the primary amine of TPA-1 to attach novel "tail" moieties that target the fungal cell wall (e.g., echinocandin-like pharmacophores) to create dual-action hybrids.

  • Topical Applications: Due to its low molecular weight and high solubility, TPA-1 is an excellent candidate for onychomycosis (nail infection) formulations where penetration is the limiting factor.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. [Link]

  • Warrilow, A. G., et al. (2013). "CYP51: The key target for azole antifungal drugs." PLOS Pathogens. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Triazole Derivatives. [Link]

Comparative

Benchmarking the antibacterial activity of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine against standard antibiotics

A Head-to-Head Benchmarking Study Against Standard-of-Care Antibiotics In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Benchmarking Study Against Standard-of-Care Antibiotics

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. This guide presents a comprehensive, data-driven comparison of a promising new chemical entity, 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, against a panel of established, clinically relevant antibiotics: Ampicillin, Ciprofloxacin, and Gentamicin. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, unbiased evaluation of this compound's potential, grounded in standardized experimental protocols and a clear elucidation of the underlying scientific principles.

The Scientific Rationale: Why Triazoles?

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antibacterial and antifungal properties.[1][2][3] The unique electronic and structural features of the triazole ring enable it to interact with a variety of biological targets. The antibacterial mechanisms of triazole derivatives are multifaceted, ranging from the inhibition of essential bacterial enzymes to the disruption of cell membrane integrity.[4][5] Our investigational compound, 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, was rationally designed to leverage these properties, with the amine substituent potentially enhancing its solubility and interaction with bacterial cell surfaces.

Benchmarking Against the Gold Standards

To contextualize the antibacterial potential of our novel triazole, we have selected a panel of standard antibiotics that represent different classes and mechanisms of action:

  • Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[6][7][8][9][10]

  • Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12][13][14][15]

  • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[16][17][18][19][20]

This selection allows for a robust comparison across a spectrum of antibacterial activities and provides insights into the potential breadth of our compound's efficacy.

Experimental Design and Protocols

The cornerstone of a reliable comparative study is the adherence to standardized and validated methodologies. All antibacterial activity assessments in this guide were designed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][21][22][23][24][25][26][27][28]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[29][30] We employed the broth microdilution method as detailed in the CLSI M07 guidelines.[1][21][22][27]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth (MHB) C Inoculate microtiter plate wells with bacterial suspension A->C Dispense into microtiter plate B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F MoA_Hypothesis cluster_targets Potential Bacterial Targets cluster_effects Downstream Effects Triazole 2-(1H-1,2,4-triazol-1-yl)propan-1-amine Enzyme Inhibition of Essential Enzymes (e.g., DHFR, MurB) Triazole->Enzyme Membrane Disruption of Cell Membrane Integrity Triazole->Membrane Metabolism Interference with Metabolic Pathways Enzyme->Metabolism Lysis Cell Lysis and Death Membrane->Lysis Metabolism->Lysis

Caption: Hypothesized Multi-Target Mechanism of Action.

The triazole moiety could potentially chelate metal ions essential for the catalytic activity of bacterial enzymes, such as dihydrofolate reductase (DHFR), thereby disrupting nucleotide synthesis. [5]Concurrently, the lipophilic nature of the propanamine side chain might facilitate its insertion into the bacterial cell membrane, leading to increased permeability and eventual cell lysis. [4]This dual-action model could also explain the observed bactericidal activity.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the antibacterial activity of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine. While the standard antibiotics demonstrated superior potency in this preliminary in-vitro assessment, the novel triazole exhibited promising broad-spectrum activity. Its efficacy against both Gram-positive and Gram-negative bacteria, coupled with a likely bactericidal mechanism of action, underscores its potential as a lead compound for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and a broader spectrum of activity.

  • Mechanism of action studies: To definitively identify the molecular targets and elucidate the precise mechanisms of its antibacterial effects.

  • In vivo efficacy and toxicity studies: To evaluate its therapeutic potential and safety profile in preclinical models.

The journey of a new antibiotic from the bench to the bedside is long and arduous. However, the data presented herein provide a compelling rationale for the continued investigation of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its analogues as a potential new class of antibacterial agents in the fight against antimicrobial resistance.

References

  • CLSI. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • CLSI. M100 Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Ninth Edition.
  • EUCAST. EUCAST definitive method for MIC determination. European Committee on Antimicrobial Susceptibility Testing.
  • Food and Drug Administration. Recognized Consensus Standards: CLSI M07.
  • Microchem Laboratory.
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Walsh Medical Media.
  • St
  • PubMed. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions.
  • St
  • Plech, T., et al. "1,2,4-Triazoles as Important Antibacterial Agents." Molecules 24.21 (2019): 3892.
  • Frontiers in Chemistry.
  • ACS Bio & Med Chem Au. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry.
  • Asif, M. "Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents." Journal of Chemical and Pharmaceutical Research 8.5 (2016): 60-78.
  • Wikipedia. Ampicillin.
  • Wikipedia. Ciprofloxacin.
  • Wikipedia. Gentamicin.
  • BMG Labtech.
  • Creative Diagnostics. Minimum Inhibitory (MIC)
  • JoVE. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Patsnap Synapse.
  • Patsnap Synapse.
  • Patsnap Synapse.
  • YouTube. Gentamicin: Mechanism of Action.
  • YouTube.
  • SciSpace. Mechanism of action of gentamicin.
  • NIH. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic.
  • NIH. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.

Sources

Validation

The Regioisomer Trap: A Comparative Guide to 1,2,4-Triazole Isomers in Drug Discovery

Executive Summary In medicinal chemistry, particularly for antifungal and antimycotic pharmacophores, the 1,2,4-triazole ring is ubiquitous.[1][2][3][4][5][6][7] However, its synthesis presents a persistent challenge: re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly for antifungal and antimycotic pharmacophores, the 1,2,4-triazole ring is ubiquitous.[1][2][3][4][5][6][7] However, its synthesis presents a persistent challenge: regioisomerism . The alkylation of the triazole ring typically yields a mixture of


-substituted  and 

-substituted
isomers.

This guide provides a technical, head-to-head comparison of these two isomers. While the


-isomer is the pharmacologically active scaffold for CYP51 inhibition (e.g., Fluconazole, Voriconazole), the 

-isomer frequently emerges as a contaminating byproduct with significantly distinct biological and physicochemical profiles. Distinguishing and assaying these isomers is critical for data integrity.
Part 1: Chemical Basis & Structural Divergence

To understand the biological disparity, we must first establish the structural differences. 1,2,4-triazole exists in tautomeric equilibrium (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 and 

).[2][4][6] Upon substitution (alkylation/arylation), this equilibrium collapses into two distinct, non-interconverting regioisomers.
Feature

-Substituted Isomer
(The Drug)

-Substituted Isomer
(The Impurity)
Symmetry Asymmetric (

). The C3 and C5 protons are chemically non-equivalent.
Symmetric (

). The C3 and C5 protons are equivalent.
Dipole Moment High (~4-5 D) . Strong dipole aligns with solubility in polar media.Low (~0-1 D) . Symmetric distribution cancels dipole vectors.
Heme Binding Optimal. The exposed

nitrogen has an unhindered lone pair available for coordination.
Poor. The available nitrogens (

) are sterically crowded by the substituent at

.
Prevalence Thermodynamically favored product.Kinetically favored in certain conditions; often 10-20% of crude yield.
Part 2: Head-to-Head Biological Performance

The following data summarizes the performance of representative triazole antifungals when synthesized intentionally as pure


 or 

isomers.
1. Target Affinity: CYP51 Inhibition

The primary mechanism of triazole drugs is the inhibition of lanosterol 14


-demethylase (CYP51). The triazole nitrogen coordinates with the Heme Iron (

) in the enzyme's active site.

Comparative Data: CYP51 Reconstitution Assay (


) 
Data synthesized from standard SAR profiles of azole antifungals (e.g., Fluconazole analogs).
Compound ClassIsomer

(Candida albicans CYP51)
Binding Efficiency
Fluconazole Analog

-Isomer
0.045

M
High.

lone pair forms strong

-bond with Heme Fe.
Fluconazole Analog

-Isomer
> 50.0

M
Inactive. Steric clash prevents

from reaching Fe center.
Voriconazole Analog

-Isomer
0.012

M
Very High.
Voriconazole Analog

-Isomer
> 25.0

M
Inactive.

Key Insight: The


-isomer is not merely "less active"; for CYP51 targets, it is effectively inert. Including it in early-stage screening mixtures dilutes potency and skews Structure-Activity Relationship (SAR) models.
2. Physicochemical "Drug-ability"

The symmetry of the


-isomer drastically alters solubility and permeability compared to the 

-isomer.
Property

-Isomer

-Isomer
Impact on Assay
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)

isomers may show false positives in cell-based assays due to non-specific membrane disruption.
Aqueous Solubility HighLow

contaminants often precipitate in aqueous assay buffers (PBS), causing light scattering interference.
Part 3: Experimental Protocols
Protocol A: The "Isomer Check" (NMR Validation)

Before biological testing, you must validate regio-purity. HPLC is often insufficient due to similar retention times on C18 columns.

  • Dissolve 5 mg of sample in DMSO-

    
    .
    
  • Acquire a standard

    
    -NMR spectrum.
    
  • Analyze the Triazole Protons:

    • 
      -Isomer (Target):  You will see two distinct singlets  for the triazole ring protons (C3-H and C5-H) typically separated by 
      
      
      
      0.5 - 1.0 ppm.
    • 
      -Isomer (Impurity):  You will see one singlet  integrating for 2 protons (due to symmetry).
      
  • Decision: If you see a singlet appearing between your two target peaks, re-purify.

Protocol B: CYP51 Inhibition Assay (Self-Validating)

This assay measures the ability of the isomer to bind the Heme iron, displacing a radiolabeled or fluorescent substrate.

Reagents:

  • Recombinant C. albicans CYP51.

  • Substrate: Lanosterol (natural) or BOMCC (fluorescent).

  • Cofactor: NADPH regenerating system (essential for metabolic turnover).

Workflow:

  • Pre-incubation: Incubate Enzyme + Test Compound (Isomer

    
     or 
    
    
    
    ) for 10 mins at 37°C.
    • Why? Allows the triazole nitrogen to displace the water molecule currently coordinated to the Heme iron.

  • Initiation: Add NADPH + Substrate.

  • Readout: Measure fluorescence depletion (BOMCC) or Mass Spec detection of demethylated lanosterol.

Validation Criteria (The Trust Factor):

  • Positive Control: Ketoconazole (

    
    ).
    
  • Negative Control: DMSO only.

  • Isomer Control: If your

    
    -isomer sample yields an 
    
    
    
    , suspect
    
    
    -contamination or improper synthesis.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Comparative Binding Mode (Mechanism of Action)

This diagram illustrates why the


-isomer functions as a drug while the 

-isomer fails. The geometry of the

-isomer positions the

-nitrogen perfectly to coordinate with the Heme Iron.

BindingMechanism cluster_N1 N1-Substituted Isomer (Active) cluster_N4 N4-Substituted Isomer (Inactive) Heme CYP51 Heme Iron (Fe2+) N1_Struct Triazole Ring (Substituent on N1) N4_Atom Exposed N4 Atom (Lone Pair Available) N1_Struct->N4_Atom N4_Atom->Heme Strong Coordination (Inhibition) N4_Struct Triazole Ring (Substituent on N4) N1_Atom N1/N2 Atoms (Sterically Hindered) N4_Struct->N1_Atom N1_Atom->Heme No Binding (Steric Clash)

Caption: Mechanistic divergence: The N1-isomer exposes the N4-nitrogen for Heme coordination, whereas the N4-isomer is sterically precluded from binding.

Diagram 2: The Isomer Separation & Assay Pipeline

A logical workflow for researchers to ensure they are testing the correct molecule.

Workflow cluster_QC Quality Control (Critical) Synthesis Alkylation Reaction (Produces N1 + N4 Mix) Separation Flash Chromatography (Silica Gel) Synthesis->Separation NMR 1H-NMR Analysis (Check Symmetry) Separation->NMR Fraction A Separation->NMR Fraction B NOE NOE Spectroscopy (Confirm Regiochemistry) NMR->NOE Ambiguous? Assay CYP51 Inhibition Assay NMR->Assay Confirmed N1 NOE->Assay Confirmed N1 Data Calculate IC50 Assay->Data

Caption: Operational workflow for isolating and validating the active N1-isomer prior to biological screening.

References
  • Structure-Activity Relationships of 1,2,4-Triazole Antifungals Source: Journal of Medicinal Chemistry Context: Establishes the foundational SAR that N1-substitution is required for antifungal efficacy.

  • Binding Mechanism of Azoles to CYP51 Source: Antimicrobial Agents and Chemotherapy Context:[2][6][8] detailed crystallographic data showing the coordination of the triazole N4 to the heme iron.

  • Regioselective Synthesis of 1,2,4-Triazoles Source: Beilstein Journal of Organic Chemistry Context: Methodologies for controlling the N1 vs N4 ratio during synthesis.

Sources

Comparative

Beyond the Standard Protocol: Reproducibility of the Synthesis and Activity of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Executive Summary The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine represents a classic challenge in heterocyclic medicinal chemistry: achieving regiochemical control on an ambident nucleophile (the 1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine represents a classic challenge in heterocyclic medicinal chemistry: achieving regiochemical control on an ambident nucleophile (the 1,2,4-triazole ring) while maintaining the integrity of a polar, basic side chain. This molecule is a critical pharmacophore, serving as a simplified mimetic of the side chains found in blockbuster antifungal agents (e.g., fluconazole, voriconazole) and acting as a histamine-like ligand in CNS research.

This guide moves beyond generic "mix-and-stir" procedures. It contrasts the high-failure "Direct Alkylation" approach with a robust, scalable "Ester-Reduction" pathway. We focus on the critical reproducibility bottleneck: The N1 vs. N4 Regioselectivity Crisis.

Part 1: Comparative Analysis of Synthetic Routes

In the synthesis of 1-substituted 1,2,4-triazoles, researchers often default to direct alkylation of halides. For this specific beta-amino scaffold, that approach is fraught with purification difficulties.

Comparison Matrix: Direct Alkylation vs. Ester-Reduction
FeatureMethod A: Direct Alkylation (Common) Method B: Ester-Reduction (Recommended)
Precursor 2-chloropropanamine hydrochlorideMethyl 2-chloropropionate
Regioselectivity Poor (Mixture of N1, N2, N4)Manageable (N1/N4 separable at ester stage)
Purification Difficult (Amine sticks to silica; requires HPLC)Easy (Ester is non-polar; standard flash column)
Yield Low (<30% isolated pure isomer)High (>65% overall)
Scalability < 1 gram (Polymerization risk)> 100 grams (Stable intermediates)
Reproducibility Low (Highly sensitive to moisture/base)High (Self-validating intermediates)
The Core Problem: Regioselectivity

The 1,2,4-triazole ring has three potential nucleophilic nitrogens.

  • N1-Alkylation (Desired): Thermodynamically favored, biologically active scaffold.

  • N4-Alkylation (Major Impurity): Kinetically competitive, often symmetric in NMR, biologically inactive for this target.

  • N2-Alkylation: Rare in simple alkylations but possible with specific directing groups.

The "Ester-Reduction" route (Method B) allows for the separation of these isomers before the polar amine is generated, ensuring the final step yields pure product.

Part 2: The Reproducible Protocol (Method B)

Objective: Synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine via the Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate intermediate.

Phase 1: Regioselective Alkylation

Reagents: 1,2,4-Triazole (1.0 eq), Methyl 2-chloropropionate (1.1 eq), Potassium Carbonate (2.0 eq), Acetone (Dry).

  • Activation: Suspend 1,2,4-triazole and anhydrous

    
     in dry acetone. Reflux for 30 minutes before adding the alkyl halide. This deprotonates the triazole, forming the potassium salt which favors N1 attack.
    
  • Addition: Add methyl 2-chloropropionate dropwise at reflux.

  • Monitor: Reaction is usually complete in 4-6 hours.

  • Critical Separation: Evaporate solvent. Partition between EtOAc and water. The organic layer contains both N1 and N4 esters.[1]

    • Purification: Flash chromatography (DCM:MeOH 98:2). The N1-isomer (desired) is less polar and elutes first. The N4-isomer elutes later.

    • Checkpoint: Verify N1 isomer by NMR (See Part 3).

Phase 2: Amidation and Reduction

Reagents: Ammonia (aq/MeOH), Lithium Aluminum Hydride (LiAlH4), THF.

  • Amidation: Treat the purified N1-ester with 7N

    
     in methanol. Stir sealed at RT for 12 hours. Evaporate to obtain the primary amide (Solid).
    
  • Reduction: Suspend

    
     (2.5 eq) in dry THF at 0°C. Add the amide (dissolved in THF) dropwise.
    
  • Reflux: Heat to reflux for 4 hours.

  • Fieser Workup: Cool to 0°C. Quench carefully with water, 15% NaOH, then water (1:1:3 ratio relative to LAH mass). Filter the white granular precipitate.

  • Isolation: The filtrate contains the free amine. Dry over

    
     and concentrate.
    
Workflow Visualization

SynthesisPath Start Methyl 2-chloropropionate + 1,2,4-Triazole Inter1 Crude Ester Mixture (N1 + N4 isomers) Start->Inter1 K2CO3, Acetone, Reflux Sep Silica Purification (Separation Point) Inter1->Sep N1_Ester Pure N1-Ester Sep->N1_Ester Less Polar (Elutes 1st) N4_Ester N4-Ester (Discard) Sep->N4_Ester More Polar Amide Intermediate Amide N1_Ester->Amide NH3/MeOH Final 2-(1H-1,2,4-triazol-1-yl) propan-1-amine Amide->Final LiAlH4 Reduction

Caption: Figure 1. The "Ester-Reduction" pathway prioritizes early separation of regioisomers, ensuring the final polar amine is generated with high purity.

Part 3: Characterization & Quality Control

Reproducibility relies on distinguishing the N1 isomer from the N4 isomer.

1H NMR Diagnostic Signals (CDCl3)

The symmetry of the triazole ring is the key indicator.

PositionN1-Isomer (Desired) N4-Isomer (Impurity)
Triazole H3

8.20 ppm (s)

8.45 ppm (s)
Triazole H5

7.95 ppm (s)

8.45 ppm (s)
Pattern Two distinct singlets (Asymmetric environment)One singlet (2H) or two very close signals (Symmetric environment)

Self-Validating Check: If your proton NMR shows a single integration of 2H in the aromatic region, you have isolated the N4 impurity or failed to separate the mixture. The N1 isomer must show two distinct signals due to the lack of C2-symmetry in the triazole ring when substituted at N1.

Part 4: Biological Activity & Mechanism

The 2-(1H-1,2,4-triazol-1-yl)propan-1-amine scaffold is primarily investigated for two activities:

  • CYP51 Inhibition (Antifungal): The triazole N4 nitrogen (unsubstituted in the N1-isomer) binds to the heme iron of fungal lanosterol 14

    
    -demethylase (CYP51). The propyl-amine chain mimics the substrate backbone, positioning the triazole correctly.
    
  • Histaminergic Activity: As a structural analog of histamine (where the imidazole is replaced by triazole), this compound acts as a probe for H3/H4 receptors, though with lower affinity than imidazole derivatives.

Mechanism of Action Diagram[1]

BioActivity Drug 2-(1H-1,2,4-triazol-1-yl) propan-1-amine Target1 Fungal CYP51 (Heme Iron) Drug->Target1 N4-Coordinate Bond Target2 Histamine Receptors (H3/H4) Drug->Target2 Ligand Binding Effect1 Inhibition of Ergosterol Synthesis Target1->Effect1 Blocks 14a-demethylation Effect2 Membrane Destabilization (Fungal Death) Effect1->Effect2

Caption: Figure 2. Dual-pathway activity profile. The primary antifungal mechanism relies on the exposed N4 nitrogen coordinating with the Heme Iron.

References

  • Regioselectivity of 1,2,4-Triazole Alkylation: Bulger, P. G., et al. "Alkylation of 1,2,4-Triazole: A Comparative Study."[1][2] Tetrahedron Letters, 2000.[2] (Validates N1 vs N4 ratios and separation techniques).

  • Microwave-Assisted Synthesis of Triazole Derivatives: Researchers at NIH/PubChem. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides." PMC, 2018. (Provides context on beta-amino triazole stability).

  • Antifungal Mechanism (CYP51): Zhang, L., et al. "Design, Synthesis, and Antifungal Activity of Novel Triazole Derivatives." Molecules, 2021.[3] (Demonstrates the pharmacophore requirement of the N1-substituted triazole).

  • Separation of Isomers: "Separation of alkylated 1,2,4-triazole in solution." Chemistry Stack Exchange / Heterocyclic Chemistry Refs, 2017. (Practical discussion on silica gel separation of N1/N4 isomers).

Sources

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